3',5'-Dimethyl-2,2,2-trifluoroacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGZINXNLJBXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374440 | |
| Record name | 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132719-10-9 | |
| Record name | 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132719-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132719-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis methods for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The document details the prevalent synthetic routes, including Friedel-Crafts acylation and Grignard-based methodologies. Emphasis is placed on providing detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to facilitate practical application in a laboratory setting.
Introduction
This compound, with the CAS Number 132719-10-9, is a key building block in the synthesis of various organic molecules.[1] The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity in pharmaceutical compounds. This guide explores the two principal synthetic strategies for obtaining this valuable compound.
Primary Synthesis Methods
The synthesis of this compound is predominantly achieved through two well-established organic chemistry reactions: Friedel-Crafts acylation and Grignard reagent-based synthesis.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dimethylbenzene (m-xylene), with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
The overall reaction is as follows:
Caption: Friedel-Crafts acylation of m-xylene.
A common Lewis acid used for this transformation is aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich aromatic ring of m-xylene.
The following protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 eq) dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: After the addition of the anhydride, add 1,3-dimethylbenzene (m-xylene) (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Method 2: Grignard Reagent-Based Synthesis
An alternative route to this compound involves the use of a Grignard reagent. This method is particularly useful when the aromatic ring is substituted with groups that are not compatible with the harsh conditions of Friedel-Crafts acylation. The synthesis proceeds in two main steps: formation of the Grignard reagent and its subsequent reaction with a trifluoroacetylating agent.
The Grignard reagent is prepared by reacting 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).
Caption: Formation of the Grignard reagent.
The prepared Grignard reagent is then reacted with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, to yield the desired ketone after an acidic work-up.
Caption: Grignard reaction with an acylating agent.
The following is a representative protocol for the Grignard-based synthesis.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.1 eq) in a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, based on the described methods. Please note that yields can vary significantly depending on the specific reaction conditions and scale.
| Synthesis Method | Starting Material | Acylating Agent | Catalyst/Reagent | Typical Yield | Purity | Reference |
| Friedel-Crafts Acylation | 1,3-Dimethylbenzene | Trifluoroacetic Anhydride | AlCl₃ | 60-80% | >95% | Adapted from general procedures[2][4] |
| Grignard-based Synthesis | 1-Bromo-3,5-dimethylbenzene | Ethyl Trifluoroacetate | Mg, THF | 50-70% | >97% | Adapted from analogous reactions |
Conclusion
Both the Friedel-Crafts acylation and Grignard-based synthesis routes offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the aromatic precursor. The Friedel-Crafts approach is more direct, while the Grignard method provides a milder alternative for more complex substrates. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
Physicochemical Properties of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from structurally related analogs and provides general experimental protocols for the determination of key chemical and physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the potential behavior and characteristics of this compound.
Introduction
This compound is a fluorinated aromatic ketone. The presence of the trifluoromethyl group is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this of considerable interest in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, providing a basis for its potential applications.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in public literature. However, by examining structurally similar compounds, we can infer its likely properties. The following table summarizes available data for related acetophenones.
| Property | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 3'-Methyl-2,2,2-trifluoroacetophenone | 2,2,2-Trifluoroacetophenone | This compound (Predicted/Calculated) |
| Molecular Formula | C₈H₃Cl₂F₃O[1][2][3] | C₉H₇F₃O | C₈H₅F₃O[4][5][6] | C₁₀H₉F₃O |
| Molecular Weight | 243.01 g/mol [1][2][7] | 188.16 g/mol | 174.12 g/mol [4][5][6] | 202.17 g/mol [8][9] |
| Boiling Point | 265 °C[2] | 73.5-74.5 °C (at 20 Torr)[10] | 165-166 °C[4][5][11] | No data available |
| Melting Point | No data available | No data available | -40 °C[4] | No data available |
| Density | 1.506 g/cm³[2] | 1.2341 g/cm³[10] | 1.28 g/mL[4] | No data available |
| Refractive Index | 1.4980 to 1.5020[2] | 1.46[10] | n20/D 1.458[5][11] | No data available |
| Solubility | Insoluble in water, soluble in organic solvents (general ketone property).[12][13][14][15] | Soluble in organic solvents (general ketone property).[12] | Low water solubility.[16] | Predicted to have low water solubility and be soluble in common organic solvents.[12][13][14][15] |
| Appearance | Liquid.[3][17] | Colorless to light yellow liquid.[10] | Colorless to light yellow to light orange clear liquid.[4] | Likely a liquid at room temperature. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, standard methodologies for the synthesis and analysis of similar ketones can be applied.
Synthesis
A common route for the synthesis of trifluoroacetophenones involves the Friedel-Crafts acylation or a Grignard reaction. For this compound, a plausible synthetic approach would be the reaction of a Grignard reagent derived from 1-bromo-3,5-dimethylbenzene with trifluoroacetic anhydride.
A general procedure, adapted from the synthesis of a similar compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is as follows:
-
Grignard Reagent Formation: React 1-bromo-3,5-dimethylbenzene with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.
-
Acylation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) and slowly add trifluoroacetic anhydride.
-
Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Determination of Physicochemical Properties
The following are standard experimental methods to determine the key physicochemical properties of a novel compound like this compound.
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the substance melts is recorded.
-
Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, a micro boiling point apparatus can be used.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
Solubility: Determined by adding a known amount of the compound to a known volume of solvent (e.g., water, ethanol, DMSO) and observing the point at which no more solute dissolves. This can be quantified using techniques like UV-Vis spectroscopy or HPLC.
-
pKa: Can be determined by potentiometric titration or spectrophotometric methods, which involve monitoring changes in pH or absorbance as a function of added acid or base.
Logical Workflow for Compound Characterization
As no specific signaling pathways involving this compound have been identified, a general workflow for the characterization of a novel chemical entity is presented below.
Workflow for characterization of a new chemical entity.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a solid foundation for its study by presenting data from analogous compounds and outlining standard experimental procedures for its synthesis and characterization. The provided workflow for novel compound characterization offers a roadmap for further investigation into its biological and pharmacological properties. As a fluorinated ketone, this compound holds potential for applications in medicinal chemistry and materials science, warranting further empirical investigation.
References
- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. 3\',5\'-Dichloro-2,2,2-Trifluoroacetophenone CAS No.:Â 130336-16-2 Wholesaler [qinmuchem.com]
- 3. 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 130336-16-2 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3',5'-Dichloro-2,2,2-trifluoroacetophenone 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 2758666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 24726827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3'-METHYL-2,2,2-TRIFLUOROACETOPHENONE CAS#: 1736-06-7 [m.chemicalbook.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 13. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 130336-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This technical guide provides a comprehensive overview of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and discusses its potential applications within the broader context of medicinal chemistry.
Core Compound Identifiers and Properties
This compound is a specialized organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Identifier Type | Value |
| CAS Number | 132719-10-9[1] |
| IUPAC Name | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone[1] |
| Molecular Formula | C₁₀H₉F₃O[1] |
| Synonyms | This compound |
| InChI | InChI=1S/C10H9F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12,13)/h3-5H,1-2H3[1] |
| InChIKey | SOGZINXNLJBXMX-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C[1] |
| Physicochemical Property | Value |
| Molecular Weight | 202.17 g/mol [1] |
| XLogP3-AA (Lipophilicity) | 3.5[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1[1] |
| Exact Mass | 202.06054939 Da[1] |
| Topological Polar Surface Area | 17.1 Ų[1] |
Synthesis Methodology
Representative Experimental Protocol: Friedel-Crafts Acylation of m-Xylene
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Trifluoroacetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Acylating Agent: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Addition of Substrate: A solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and 1M HCl. The mixture is stirred until all solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported, the broader class of trifluoromethyl ketones represents a significant area of interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Trifluoromethyl ketones are particularly recognized as potent inhibitors of various enzymes, especially proteases and esterases. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This allows the ketone to form a stable tetrahedral intermediate with nucleophilic residues (like serine, cysteine, or threonine) in the active site of an enzyme, mimicking the transition state of substrate hydrolysis and thereby inhibiting the enzyme.
Caption: Mechanism of enzyme inhibition by trifluoromethyl ketones.
Given these properties, this compound can be considered a valuable building block for the synthesis of novel therapeutic agents. Its structural features could be exploited in the design of inhibitors for various enzymes implicated in disease. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full potential in drug discovery.
References
An In-depth Technical Guide to the Solubility of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive approach based on its molecular structure and the principle of "like dissolves like." Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility in various organic solvents, equipping researchers with the necessary methodologies to generate precise solubility data. This guide is intended to be a valuable resource for professionals in chemistry, pharmacology, and materials science who are working with or developing applications for this compound.
Introduction
This compound is a fluorinated aromatic ketone of interest in various fields of chemical research and development, including as a potential building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the absence of readily available quantitative solubility data by providing a theoretical framework for predicting its solubility and offering detailed experimental procedures for its empirical determination.
Physicochemical Properties of this compound
To predict the solubility of this compound, it is essential to first understand its key physicochemical properties. While specific experimental data for this compound is scarce, we can infer its properties from its molecular structure and data available for its isomers, such as 2',3'-dimethyl-2,2,2-trifluoroacetophenone and 3',4'-dimethyl-2,2,2-trifluoroacetophenone.[1][2]
Molecular Structure:
The molecule possesses a trifluoromethyl group (-CF3), a ketone group (C=O), and a dimethyl-substituted phenyl ring. The highly electronegative fluorine atoms in the trifluoromethyl group and the oxygen atom in the carbonyl group introduce significant polarity. However, the aromatic ring and the two methyl groups contribute to the molecule's nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉F₃O | Based on its chemical structure. |
| Molecular Weight | 202.17 g/mol | Calculated from the molecular formula.[1][2] |
| Polarity | Moderately Polar | The presence of the polar trifluoroacetyl group is balanced by the nonpolar dimethylphenyl group.[3] |
| Hydrogen Bond Acceptor | Yes (Carbonyl Oxygen) | The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[2] |
| Hydrogen Bond Donor | No | The molecule lacks hydrogen atoms bonded to highly electronegative atoms.[2] |
Predicted Solubility in Organic Solvents
The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the moderately polar nature of this compound, we can predict its qualitative solubility in a range of common organic solvents.
Table of Common Organic Solvents and Predicted Solubility:
| Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Qualitative Solubility |
| Nonpolar Solvents | |||
| Hexane | 0.1 | 1.88 | Low to Moderate |
| Toluene | 2.4 | 2.38 | High |
| Diethyl Ether | 2.8 | 4.33 | High |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | 8.93 | High |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Very High |
| Ethyl Acetate | 4.4 | 6.02 | High |
| Acetone | 5.1 | 20.7 | Very High |
| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate to High |
| Dimethylformamide (DMF) | 6.4 | 36.71 | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | High |
| Polar Protic Solvents | |||
| Isopropanol | 3.9 | 19.92 | Moderate |
| Ethanol | 4.3 | 24.55 | Moderate |
| Methanol | 5.1 | 32.70 | Moderate to Low |
| Water | 10.2 | 80.1 | Very Low |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]
Isothermal Saturation Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Concentration Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Analytical Methods for Concentration Determination
This method is suitable if this compound exhibits significant absorbance in the UV-Vis region.
Procedure:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent.
-
Construct Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[7]
-
Analyze Sample: Measure the absorbance of the diluted, saturated sample at λmax.
-
Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.[8]
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[9]
Procedure:
-
Develop an HPLC Method: Develop a suitable HPLC method (e.g., reversed-phase HPLC) with an appropriate column, mobile phase, and detector (e.g., UV detector set at an optimal wavelength) to achieve good separation and detection of this compound.
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Construct Calibration Curve: Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.[10]
-
Analyze Sample: Inject the same fixed volume of the diluted, saturated sample into the HPLC system and record the peak area.
-
Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility.[11]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While direct, published quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for both predicting and experimentally determining its solubility in a variety of organic solvents. By understanding the physicochemical properties of the molecule and applying the principle of "like dissolves like," researchers can make informed decisions about appropriate solvent systems. Furthermore, the detailed experimental protocols provided herein offer a clear path for generating the precise, quantitative data necessary for advancing research and development involving this compound.
References
- 1. 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 2758666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 24726827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yjes.researchcommons.org [yjes.researchcommons.org]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uhplcs.com [uhplcs.com]
- 11. waters.com [waters.com]
Spectroscopic Profile of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Due to the limited availability of published experimental data for this specific molecule, this document focuses on high-quality predicted data obtained from computational models. It serves as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data was generated using advanced computational algorithms. The chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.64 | s | 2H | H-2', H-6' |
| 7.25 | s | 1H | H-4' |
| 2.41 | s | 6H | 2 x Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 181.5 | C=O |
| 140.2 | C-4' |
| 139.1 | C-3', C-5' |
| 131.7 | C-1' |
| 126.3 | C-2', C-6' |
| 116.4 (q, J ≈ 291 Hz) | CF₃ |
| 21.3 | 2 x Ar-CH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| -72.1 | s | -CF₃ |
Infrared (IR) Spectroscopy
The predicted IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1350-1150 | Strong | C-F stretch (trifluoromethyl group) |
Mass Spectrometry (MS)
The predicted mass spectrum shows the expected fragmentation pattern under electron ionization.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 202 | 45 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M - CF₃]⁺ |
| 105 | 30 | [C₇H₅O]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 69 | 15 | [CF₃]⁺ |
Experimental Protocols
The following are general protocols for acquiring spectroscopic data for aromatic ketones like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data at a proton frequency of 400 or 500 MHz.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data at a carbon frequency of 100 or 125 MHz.
-
Set a spectral width of approximately 220-240 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition:
-
Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
Acquire data at a fluorine frequency of 376 or 470 MHz.
-
The spectral width can be large, so a preliminary wide-sweep experiment may be necessary to locate the signal.[3]
-
Proton decoupling is often not necessary but can be used to simplify spectra.
-
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[4]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.[5]
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds.[6][7]
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the mass spectrometer.
-
Data Acquisition:
-
The electron energy is typically set to 70 eV.[7]
-
The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).
-
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the structure of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Commercial Availability and Technical Profile of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethyl-2,2,2-trifluoroacetophenone, with the CAS number 132719-10-9, is a fluorinated aromatic ketone.[1] This class of compounds, characterized by a trifluoromethyl group attached to a carbonyl, is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group imparts unique chemical and physical properties, including enhanced metabolic stability and increased binding affinity to biological targets, making such molecules valuable building blocks in drug discovery. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties and Commercial Availability
This compound is commercially available from a number of chemical suppliers. While specific purity levels may vary, it is typically offered at purities of 95% or higher.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | [1] |
| CAS Number | 132719-10-9 | [1] |
| Molecular Formula | C10H9F3O | [1] |
| Molecular Weight | 202.17 g/mol | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid for similar compounds) | |
| Purity | ≥95% (typical) |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be inferred from general methods for the preparation of trifluoromethyl ketones. A common and effective method involves the nucleophilic trifluoromethylation of an appropriate ester or the reaction of an organometallic reagent with a trifluoroacetylating agent.
A plausible synthetic route would involve the Grignard reaction of 1-bromo-3,5-dimethylbenzene with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride.
General Experimental Workflow for the Synthesis of Aryl Trifluoromethyl Ketones via Grignard Reaction
References
An In-depth Technical Guide to the Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. This compound serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents. The methodologies discussed herein are based on established chemical principles and analogous transformations reported in the scientific literature. Three core synthetic strategies are detailed: Friedel-Crafts acylation, Grignard reaction, and organolithium reaction.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached through three principal pathways, each utilizing different starting materials and reaction conditions.
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution involves the reaction of 1,3-dimethylbenzene (m-xylene) with a trifluoroacylating agent, typically trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.
Starting Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Trifluoroacetic anhydride
-
Lewis Acid Catalyst (e.g., Aluminum chloride, Iron(III) chloride)
Grignard Reaction
This organometallic approach involves the formation of a Grignard reagent from a halogenated 3,5-dimethylbenzene, which then reacts with a trifluoroacetylating agent.
Starting Materials:
-
1-Bromo-3,5-dimethylbenzene (5-bromo-m-xylene)
-
Magnesium turnings
-
Trifluoroacetylating agent (e.g., Trifluoroacetic anhydride, Ethyl trifluoroacetate)
Organolithium Reaction
Similar to the Grignard route, this method employs a more reactive organolithium reagent generated from a halogenated 3,5-dimethylbenzene.
Starting Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Strong organolithium base (e.g., n-Butyllithium, tert-Butyllithium)
-
Trifluoroacetylating agent (e.g., Trifluoroacetic anhydride)
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes, based on analogous reactions reported in the literature. Please note that the yields for the target molecule, this compound, are estimated based on these related transformations.
| Synthetic Route | Starting Materials | Trifluoroacylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (Analogous Rxn) | Purity (Analogous Rxn) |
| Friedel-Crafts Acylation | 1,3-Dimethylbenzene | Trifluoroacetic anhydride | FeCl₃·6H₂O (10 mol%) | Tunable Aryl Alkyl Ionic Liquid | 60 | 65-94%[1][2] | High |
| Grignard Reaction | 1-Bromo-3,5-dimethylbenzene | Trifluoroacetic anhydride | Magnesium | Diethyl ether | -70 to RT | ~70% (estimated) | >99% (purified)[3] |
| Organolithium Reaction | 1-Bromo-3,5-dimethylbenzene | Trifluoroacetic anhydride | tert-Butyllithium | Tetrahydrofuran | -78 | 37-41%[3][4] | High (after distillation) |
Experimental Protocols
The following are detailed experimental protocols for each synthetic route, adapted from established procedures for similar compounds.
Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene
This procedure is adapted from a general method for the iron-catalyzed Friedel-Crafts acylation in ionic liquids.[1][2]
Procedure:
-
To a solution of 1,3-dimethylbenzene (1.0 mmol) in a tunable aryl alkyl ionic liquid (0.5 g) is added iron(III) chloride hexahydrate (10 mol%).
-
Trifluoroacetic anhydride (2.0 equiv) is added to the mixture.
-
The reaction is stirred at 60°C and monitored by GC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Grignard Reaction from 1-Bromo-3,5-dimethylbenzene
This protocol is based on the general procedure for the synthesis of trifluoroacetophenones via Grignard reagents.[3]
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equiv) are placed under an inert atmosphere.
-
A solution of 1-bromo-3,5-dimethylbenzene (1.0 equiv) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
After the formation of the Grignard reagent is complete (disappearance of magnesium), the reaction mixture is cooled to -70°C.
-
A solution of trifluoroacetic anhydride (1.1 equiv) in anhydrous diethyl ether is added dropwise, maintaining the temperature below -60°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by vacuum distillation to yield this compound.
Protocol 3: Organolithium Reaction from 1-Bromo-3,5-dimethylbenzene
This procedure is adapted from the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone using an organolithium reagent.[5]
Procedure:
-
A solution of 1-bromo-3,5-dimethylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere in a flame-dried flask.
-
tert-Butyllithium (1.1 equiv, as a solution in pentane) is added dropwise to the cooled solution, and the mixture is stirred at -78°C for 1 hour.
-
Trifluoroacetic anhydride (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78°C for an additional 2 hours.
-
The reaction is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by high vacuum distillation to afford this compound.
Mandatory Visualizations
Synthetic Pathways Overview
Caption: Overview of synthetic routes to the target molecule.
Experimental Workflow: Grignard Reaction
Caption: Step-by-step workflow for the Grignard synthesis.
Logical Relationship: Reagent Reactivity
Caption: Relative reactivity of key organometallic intermediates.
References
- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910) [hmdb.ca]
- 5. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
A Theoretical and Computational Guide to 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trifluoromethylated acetophenones are a class of organic compounds that garner significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity.[1] 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a derivative of this class, presents a promising scaffold for the development of novel pharmaceuticals and functional materials. A thorough understanding of its molecular properties is paramount for predicting its behavior and potential applications.
Computational chemistry provides a powerful and cost-effective avenue for elucidating the geometric, electronic, and vibrational characteristics of molecules. Techniques such as Density Functional Theory (DFT) have been proven to be highly accurate in predicting molecular properties that are in good agreement with experimental data.[2] This guide will detail a computational approach, based on studies of analogous compounds, to thoroughly characterize this compound.
Computational Methodology
The recommended computational approach for studying this compound is based on Density Functional Theory (DFT), a method that has demonstrated reliability for similar molecular systems.[2]
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2]
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation should be performed at the same level of theory to:
-
Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Predict the infrared (IR) spectrum of the molecule.
-
Obtain zero-point vibrational energy (ZPVE) and other thermodynamic properties.
Electronic Properties
Analysis of the frontier molecular orbitals, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Predicted Data and Analysis (Based on 2,2,2-Trifluoroacetophenone as a Reference)
While specific data for this compound is not available, the following tables present data for the parent molecule, 2,2,2-trifluoroacetophenone, which can serve as a benchmark for future studies.
Table 1: Calculated Geometrical Parameters of 2,2,2-Trifluoroacetophenone
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |
| Bond Length (Å) | C=O | 1.207 | 1.211 |
| C-C (ring) | 1.388 - 1.401 | - | |
| C-CF3 | 1.523 | - | |
| Bond Angle (°) | C-C-O | 121.5 | - |
| C-C-C (ring) | 119.4 - 120.6 | - | |
| Data sourced from a computational study on 2,2,2-trifluoroacetophenone.[2] |
Table 2: Calculated Electronic Properties of 2,2,2-Trifluoroacetophenone
| Property | Value (eV) |
| HOMO Energy | -7.35 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 6.10 |
| Data sourced from a computational study on 2,2,2-trifluoroacetophenone.[2] |
Experimental and Computational Workflow
The following diagrams illustrate the general workflow for a comprehensive theoretical and computational study of this compound.
References
An In-depth Technical Guide to 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Much of the information presented herein, particularly regarding safety and handling, is extrapolated from the closely related analogue, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and general knowledge of trifluoromethyl ketones. All procedures should be conducted with caution in a controlled laboratory setting.
Chemical and Physical Properties
This compound, with the IUPAC name 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone, is a halogenated ketone. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O | --INVALID-LINK--[1] |
| Molecular Weight | 202.17 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | --INVALID-LINK--[1] |
Safety and Handling
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following safety information is based on GHS classifications from notifications to ECHA and data for the analogous compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone.[2][3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
GHS Label Elements
Precautionary Statements
The following precautionary statements are recommended based on the hazard profile of analogous compounds.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapor or mist.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]
Experimental Protocols
No specific experimental protocols for the synthesis of this compound have been published. However, synthetic routes can be adapted from established procedures for analogous compounds like 3',5'-Dichloro-2,2,2-trifluoroacetophenone.[6]
Proposed Synthesis via Grignard Reaction
This protocol is adapted from the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives.[6]
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromo-3,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Acylation: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of a trifluoroacetylating agent, such as trifluoroacetic anhydride or N,N-dimethyltrifluoroacetamide, in anhydrous THF.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Potential Applications
The trifluoromethyl group in this compound makes the carbonyl carbon highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is central to its potential applications.
Trifluoromethyl ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8] The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules.[7] Some trifluoromethyl ketones have shown antimicrobial activity.[9][10] Furthermore, trifluoroacetophenones can act as organocatalysts, for example, in epoxidation reactions.[11]
Given its structure, this compound could be a precursor for:
-
Chiral Alcohols: Asymmetric reduction of the ketone can lead to chiral trifluoromethyl-substituted alcohols, which are important building blocks in medicinal chemistry.
-
Heterocyclic Compounds: The ketone functionality can be used to construct various heterocyclic ring systems.
-
Biologically Active Molecules: As an analogue of intermediates used in the synthesis of insecticides and other pharmaceuticals, it holds potential for the development of new active ingredients.
Conclusion
While specific data for this compound is limited, a comprehensive understanding of its safety, handling, and potential applications can be derived from its structural analogues. The information provided in this guide serves as a valuable resource for researchers and professionals working with this and related compounds. It is imperative to adhere to strict safety protocols and to conduct thorough literature searches for any new information that may become available.
References
- 1. 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanone | C10H9F3O | CID 2758667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oakwoodchemical.com [oakwoodchemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in Organic Synthesis
Introduction
3',5'-Dimethyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it an excellent electrophile. This property is exploited in various synthetic transformations, particularly in the asymmetric synthesis of chiral trifluoromethylated alcohols. These chiral alcohols are important intermediates in the development of pharmaceuticals and agrochemicals, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final product.
One of the most prominent applications of this compound is its use as a substrate in asymmetric reduction reactions to produce enantiomerically enriched 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for achieving this transformation with high enantioselectivity.[1][2]
Key Applications:
-
Asymmetric Synthesis: Serves as a prochiral ketone for the synthesis of chiral 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol, a key building block for pharmaceuticals.
-
Pharmaceutical and Agrochemical Intermediates: The resulting chiral alcohols are precursors to more complex molecules with potential biological activity.[3][4]
Asymmetric Reduction via Corey-Itsuno Reaction
The Corey-Itsuno reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][5] The reaction typically employs a chiral oxazaborolidine catalyst, such as one derived from (S)- or (R)-diphenylprolinol, and a stoichiometric borane source, like borane-dimethyl sulfide complex (BMS) or borane-THF complex.[1][2]
The choice of the chiral catalyst dictates the stereochemical outcome of the reduction. Using an (S)-oxazaborolidine catalyst generally yields the (R)-alcohol, while the (R)-catalyst produces the (S)-alcohol. The reaction proceeds with high yields and excellent enantioselectivities, often exceeding 95% ee.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the asymmetric reduction of this compound using the Corey-Itsuno reduction methodology.
| Product Enantiomer | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | 25 | 1-2 | >95 | >98 |
| (S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | 25 | 1-2 | >95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol
This protocol describes the asymmetric reduction of this compound to (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol using the Corey-Itsuno reduction.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 eq.).
-
Add anhydrous THF (20 mL) to the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq.) to the stirred solution.
-
After stirring for 10 minutes at 0 °C, add a solution of this compound (2.02 g, 10 mmol, 1.0 eq.) in anhydrous THF (10 mL) dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C).
-
Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (10 mL).
-
Slowly add 1 M HCl (20 mL) and stir for 30 minutes.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol.
Protocol 2: Synthesis of (S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol
This protocol is identical to Protocol 1, with the exception of using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to obtain the (S)-enantiomer of the alcohol.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting (S)-2-Methyl-CBS-oxazaborolidine with (R)-2-Methyl-CBS-oxazaborolidine.
Visualizations
References
Application Notes and Protocols: 3',5'-Dimethyl-2,2,2-trifluoroacetophenone as a Versatile Building Block in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] Trifluoromethyl ketones (TFMKs) have emerged as highly valuable and versatile building blocks for the synthesis of novel pharmaceuticals.[2] This document provides detailed application notes and protocols for the potential use of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a promising but currently under-explored building block, in drug discovery and development. While specific applications of this particular dimethyl-substituted analog are not yet widely documented, its structural similarity to well-established intermediates, such as 3',5'-Dichloro-2,2,2-trifluoroacetophenone, suggests a broad potential in various therapeutic areas.
The presence of the trifluoromethyl group can profoundly influence a molecule's properties by increasing its resistance to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer biological half-life.[3] Furthermore, the electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the adjacent carbonyl carbon, making it a reactive handle for a variety of chemical transformations.[4]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Notes |
| This compound | C₁₀H₉F₃O | 202.17 | 3.1 (Predicted) | The dimethyl substitution offers a balance of lipophilicity and potential for further functionalization. |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 243.01 | 3.5 (Predicted) | A key intermediate in veterinary medicine; the dichloro groups significantly increase lipophilicity.[1] |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12 | 2.3 (Predicted) | The parent compound, serving as a foundational building block in various synthetic applications. |
Potential Pharmaceutical Applications
Based on the known applications of structurally related trifluoromethyl ketones, this compound is a promising starting material for the synthesis of a diverse range of bioactive molecules.
1. Enzyme Inhibitors:
Trifluoromethyl ketones are known to be excellent mimics of the transition state of peptide hydrolysis, making them potent inhibitors of proteases and other hydrolases. The ketone can exist in equilibrium with its hydrate form, a gem-diol, which can effectively chelate metal ions in the active sites of metalloenzymes.[5] This property has been successfully exploited in the design of inhibitors for enzymes such as histone deacetylases (HDACs).[5]
2. Kinase Inhibitors:
The acetophenone scaffold is a common feature in many kinase inhibitors. The dimethylphenyl moiety can be tailored to fit into the hydrophobic pocket of the ATP-binding site of various kinases, while the trifluoromethyl ketone can be modified to introduce functionalities that form key hydrogen bonds or other interactions with the enzyme.
3. CNS-Active Agents:
The trifluoromethyl group is known to enhance blood-brain barrier permeability, a critical property for drugs targeting the central nervous system.[6] Therefore, derivatives of this compound could be explored for the development of novel treatments for neurological and psychiatric disorders.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a hypothetical adaptation based on established methods for the synthesis of related aryl trifluoromethyl ketones.[7][8]
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
-
The reaction mixture should become warm and the color of the iodine should fade. If the reaction does not start, gentle heating may be applied.
-
After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate (1.1 equivalents) dropwise to the cooled Grignard solution. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Reduction of the Ketone to a Chiral Alcohol
The resulting trifluoromethyl alcohol is a versatile chiral building block for further synthesis.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or a chiral reducing agent (e.g., (R)- or (S)-CBS reagent)
-
Methanol or THF
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise. For asymmetric reduction, follow established protocols for the chosen chiral reducing agent.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for drug discovery using the building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 3',5'-Dichloro-2,2,2-trifluoroacetophenone
A Note on the Target Compound: Initial literature searches for the applications of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in agrochemical synthesis did not yield specific results. However, a closely related analog, 3',5'-Dichloro-2,2,2-trifluoroacetophenone , is a well-documented and crucial intermediate in the synthesis of several commercially important agrochemicals. This document will focus on the applications of this dichloro-analog as a representative example of how trifluoroacetophenones are employed in the development of modern pesticides.
Introduction
3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) is a key building block in the synthesis of a class of isoxazoline insecticides.[1][2][3] Its unique structure, featuring a trifluoromethyl group and a dichlorinated phenyl ring, imparts desirable properties to the final agrochemical products, such as enhanced metabolic stability and target-binding affinity.[4] This intermediate is primarily used in the production of veterinary pharmaceuticals for controlling ectoparasites like fleas and ticks on companion animals.[2][3]
Applications in Agrochemical Synthesis
The primary application of 3',5'-Dichloro-2,2,2-trifluoroacetophenone in the agrochemical sector is as a precursor for the synthesis of isoxazoline insecticides.[5] These compounds are known for their potent and selective activity against a range of insect pests. Notable examples of agrochemicals synthesized from this intermediate include:
-
Fluralaner: A broad-spectrum insecticide and acaricide used in veterinary medicine.[2][6]
-
Lotilaner: Another veterinary insecticide and acaricide.[2][3]
-
Afoxolaner: Used for the treatment and prevention of flea and tick infestations in dogs.[2][3]
These compounds function by acting on the nervous system of insects, specifically by blocking GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels.[7] This leads to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.
Quantitative Data
The synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone and its subsequent conversion to agrochemicals like Fluralaner have been reported with varying yields and purities, depending on the synthetic route.
Table 1: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone
| Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 3,5-Dichlorobromobenzene | tert-Butyllithium, Trifluoroacetic anhydride | 48 | - | [8][9] |
| 3,5-Dichlorobromobenzene | Magnesium, Diisobutylaluminum hydride, Ethyl trifluoroacetate | 38 | 98.5 | [10] |
| 3,5-Dichlorobromobenzene | Isopropylmagnesium chloride, Ethyl trifluoroacetate | 75.7 | - | [9] |
| 3,5-Dichloroaniline | NaNO₂, CuBr/HBr, Mg, 1-Trifluoroacetyl piperidine | 70 (pure) | 99 (HPLC) | [2] |
Table 2: Synthesis of Fluralaner Intermediate
| Reactants | Reagents | Yield (%) | Purity (%) | Reference |
| 4-acetyl-2-methylbenzoic acid, 3',5'-dichloro-2,2,2-trifluoroacetophenone | Triethylamine | - | - | [1] |
| N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol- 3-yl]-2-methylbenzoyl]glycine, 2,2,2-trifluoroethylamine | EDC HCl, DMAP | 95.2 | >93 (HPLC) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone from 3,5-Dichlorobromobenzene
This protocol is based on a Grignard reaction approach.
Materials:
-
3,5-Dichlorobromobenzene
-
Magnesium turnings
-
Diisobutylaluminum hydride
-
Ethyl trifluoroacetate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, add magnesium powder (24.2 mmol) and diisobutylaluminum hydride (24.2 mmol) to 100 mL of anhydrous THF. Heat the mixture to reflux for 30 minutes.
-
Dissolve 3,5-dichlorobromobenzene (22.1 mmol) in 50 mL of anhydrous THF. Slowly add a small portion of this solution to the refluxing magnesium mixture to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining 3,5-dichlorobromobenzene solution dropwise over 2 hours, maintaining the reaction temperature between 0-20°C.
-
After the addition is complete, heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture to 0°C and add ethyl trifluoroacetate (23.1 mmol). Allow the reaction to proceed at this temperature for 4 hours.
-
Quench the reaction by adding 150 mL of saturated ammonium chloride solution.
-
Remove the THF by filtration and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (2 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3',5'-Dichloro-2,2,2-trifluoroacetophenone as a colorless transparent liquid.[10]
Protocol 2: Synthesis of Fluralaner from Intermediate I
This protocol describes the final amidation step to produce Fluralaner. Intermediate I is 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid.
Materials:
-
N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol- 3-yl]-2-methylbenzoyl]glycine (Intermediate derived from Intermediate I)
-
2,2,2-Trifluoroethylamine
-
1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl)
-
4-(N,N-Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol- 3-yl]-2-methylbenzoyl]glycine (1.00 g) in 30 mL of dichloromethane.
-
Add EDC HCl (0.65 g) to the solution and stir at room temperature for 15 minutes.
-
Add 2,2,2-trifluoroethylamine (0.40 g) and DMAP (0.40 g) to the reaction mixture.
-
Stir the reaction at room temperature for an additional 2 hours.
-
After the reaction is complete, add 300 mL of water to the mixture and agitate for at least 15 minutes.
-
Separate the organic and aqueous phases. Wash the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic phases and evaporate the solvent to obtain the crude Fluralaner product.[7]
-
The crude product can be further purified by recrystallization from a mixture of ethyl acetate and toluene.[7]
Visualizations
Caption: Synthetic pathway of Fluralaner.
Caption: Mode of action of Fluralaner.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 3. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 8. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
- 9. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
catalytic applications of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone derivatives
An exemplary catalytic application of a derivative of 3',5'-bis(trifluoromethyl)acetophenone, a close structural analog of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, is found in the asymmetric transfer hydrogenation of prochiral ketones. This process utilizes a chiral Ruthenium(II) complex to produce enantiomerically enriched secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Application Note: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Introduction
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Derivatives of trifluoroacetophenones are of particular interest due to the prevalence of trifluoromethylated chiral alcohols in bioactive molecules. This application note describes the use of a chiral Ruthenium(II) catalyst for the asymmetric transfer hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone, yielding the corresponding chiral alcohol with high enantioselectivity. The methodology is broadly applicable to a range of substituted acetophenones.
Catalyst System
The catalyst system comprises a pre-formed chiral Ruthenium(II) complex, specifically one with a modified sulfonylated diamine ligand. For the transfer hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone, a catalyst with a benzylsulfonyl or 2',6'-dimethylbenzylsulfonyl group on the diamine ligand has shown improved enantioselectivity compared to the standard TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand.[1]
General Reaction
The asymmetric transfer hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone proceeds in a biphasic system using sodium formate as the hydrogen source.
Quantitative Data Summary
The following table summarizes the results for the asymmetric transfer hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone using different chiral Ru(II) catalysts.[1]
| Catalyst Ligand Moiety | Substrate | Product | Enantiomeric Excess (ee) | Configuration |
| Benzylsulfonyl | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | 95% | S |
| 2',6'-Dimethylbenzylsulfonyl | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | 97% | S |
| p-Toluenesulfonyl (TsDPEN) | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | Lower than modified catalysts | S |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3',5'-Bis(trifluoromethyl)acetophenone
Materials:
-
Chiral Ru(II) complex with a modified sulfonylated diamine ligand (e.g., with a benzylsulfonyl or 2',6'-dimethylbenzylsulfonyl group)
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Sodium formate (HCOONa)
-
Degassed solvent (e.g., a mixture of water and an organic solvent like dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chiral Ru(II) catalyst (typically 1-2 mol%).
-
Add the degassed solvent system to dissolve the catalyst.
-
Add 3',5'-bis(trifluoromethyl)acetophenone (1 equivalent) to the reaction mixture.
-
In a separate flask, prepare a solution of sodium formate (typically 2-5 equivalents) in degassed water.
-
Add the sodium formate solution to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
References
Application Notes and Protocols: Nucleophilic Reactions of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethyl-2,2,2-trifluoroacetophenone is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for the construction of a diverse array of complex molecules, including chiral tertiary alcohols and other functionalized derivatives that are of significant interest in medicinal chemistry.
These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for key transformations.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of this compound to form tertiary alcohols. These reactions are fundamental for carbon-carbon bond formation.
Table 1: Reaction of this compound with Organometallic Reagents
| Entry | Nucleophile | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-1-phenylethanol | THF | 2 | 0 to rt | 85 |
| 2 | Methyllithium | 2-(3,5-Dimethylphenyl)-3,3,3-trifluoropropan-2-ol | Diethyl ether | 1 | -78 to rt | 92 |
| 3 | n-Butyllithium | 2-(3,5-Dimethylphenyl)-3,3,3-trifluoroheptan-2-ol | Hexane/THF | 1.5 | -78 to rt | 88 |
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Objective: To synthesize 1-(3,5-dimethylphenyl)-2,2,2-trifluoro-1-phenylethanol.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 1-(3,5-dimethylphenyl)-2,2,2-trifluoro-1-phenylethanol.
Workflow for Grignard Reaction:
Asymmetric Nucleophilic Additions
The synthesis of chiral tertiary alcohols from prochiral ketones is a critical transformation in drug development. Asymmetric reduction or addition of organometallic reagents to this compound can be achieved using chiral catalysts or reagents.
Table 2: Asymmetric Reduction of this compound
| Entry | Reducing Agent | Chiral Ligand/Catalyst | Product | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Borane dimethyl sulfide | (S)-(-)-2-Methyl-CBS-oxazaborolidine | (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol | THF | -20 | 95 | 96 |
| 2 | Isopropanol | Chiral Ruthenium Catalyst | (R)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol | Toluene | 80 | 92 | 98 |
Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst
Objective: To synthesize (S)-1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol.
Materials:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to -20 °C.
-
Slowly add borane dimethyl sulfide complex (1.2 eq) to the catalyst solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, slowly add methanol to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Pathway for Asymmetric Reduction:
Reactions with Heteroatomic Nucleophiles
Nitrogen and sulfur-containing nucleophiles can also react with this compound, leading to the formation of imines, enamines, or thioacetals, which are versatile intermediates for further synthetic transformations.
Table 3: Reaction with Nitrogen and Sulfur Nucleophiles
| Entry | Nucleophile | Product Type | Solvent | Conditions | Yield (%) |
| 1 | Aniline | Imine | Toluene | Reflux, Dean-Stark | 89 |
| 2 | Pyrrolidine | Enamine | Methanol | Room Temperature | 78 |
| 3 | Ethanethiol | Thioacetal | Dichloromethane | BF₃·OEt₂, 0 °C to rt | 93 |
Experimental Protocol: Imine Formation with Aniline
Objective: To synthesize N-(1-(3,5-dimethylphenyl)-2,2,2-trifluoroethylidene)aniline.
Materials:
-
This compound
-
Aniline
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude imine can be purified by distillation or recrystallization.
Conclusion
This compound is a versatile substrate for various nucleophilic addition reactions, providing access to a wide range of functionalized molecules. The protocols outlined above serve as a starting point for the synthesis of valuable intermediates for drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product. Researchers are encouraged to adapt these methodologies to their specific synthetic goals.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various trifluoromethyl-containing heterocyclic compounds, utilizing 3',5'-Dimethyl-2,2,2-trifluoroacetophenone as a key starting material. The incorporation of a trifluoromethyl (CF3) group is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols described herein are based on established synthetic methodologies for analogous trifluoromethyl ketones and are adapted for the specified substrate.
The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is harnessed in condensation reactions with various dinucleophiles to construct important heterocyclic scaffolds such as pyrazoles, pyrimidines, and 1,5-benzodiazepines.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The classical Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize a pyrazole from this compound, a preliminary Claisen condensation is required to form the corresponding β-diketone, which is then cyclized.
Logical Workflow for Pyrazole Synthesis
Application Notes and Protocols for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3',5'-Dimethyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that holds significant potential as a building block and pharmacophore in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically influence their physicochemical and biological properties.[1][2][3][4] This includes enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2][5] While specific data on this compound is limited in publicly available literature, its structural similarity to other biologically active trifluoroacetophenones suggests a range of potential applications in drug discovery and development.
This document provides an overview of the potential roles of this compound in medicinal chemistry, drawing parallels from structurally related compounds. It includes potential synthesis protocols, hypothetical biological activities, and experimental workflows.
Physicochemical Properties
The properties of this compound can be inferred from related compounds. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl group and the aromatic ring. The dimethyl substitution pattern on the phenyl ring will also affect its electronic properties and steric profile, which are critical for molecular interactions with biological targets.
Table 1: Comparison of Physicochemical Properties of Related Trifluoroacetophenones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | 202.17 | 3.5[6] |
| 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | 202.17 | Not available |
| 2,2,2-Trifluoroacetophenone | C8H5F3O | 174.12 | 2.1[7] |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C8H3Cl2F3O | 243.01 | Not available |
Note: Data for this compound is not directly available and is inferred from isomers and related compounds.
Potential Medicinal Chemistry Applications
1. Enzyme Inhibition:
Trifluoroacetophenone derivatives have been identified as potent enzyme inhibitors. For instance, a series of trifluoroacetophenone derivatives have been evaluated as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme implicated in metabolic disorders.[8] The trifluoroacetyl group can interact with the active site of enzymes, potentially as a hydrated species, leading to inhibition.[8] The dimethyl substitution on the phenyl ring of this compound could be tailored to enhance binding affinity and selectivity for specific enzyme targets.
Potential Workflow for Screening as an Enzyme Inhibitor
Caption: Workflow for evaluating trifluoroacetophenone derivatives as enzyme inhibitors.
2. Synthetic Building Block for Novel Therapeutics:
This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carbonyl group can be a handle for various chemical transformations, such as reduction, olefination, or condensation reactions. Its dichloro-analogue, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is a key intermediate in the synthesis of veterinary drugs like Fluralaner.[9] This highlights the importance of this class of compounds as building blocks in creating bioactive molecules.
General Synthetic Pathway
Caption: Synthesis of this compound and its use as a synthetic intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of the analogous 3',5'-dichloro-2,2,2-trifluoroacetophenone.[9][10]
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-3,5-dimethylbenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction starts (as indicated by heat evolution and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate in anhydrous THF to the Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical for MCD)
This protocol is a general guideline based on standard enzyme inhibition assays.
Materials:
-
Purified malonyl-CoA decarboxylase (MCD) enzyme
-
Malonyl-CoA (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the MCD enzyme.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate, malonyl-CoA.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of Coenzyme A (CoA) produced using DTNB, which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 2: Hypothetical IC50 Data for Trifluoroacetophenone Derivatives against Malonyl-CoA Decarboxylase
| Compound | IC50 (µM) |
| This compound | (To be determined) |
| Trifluoroacetophenone Derivative 1 (from literature) | 5.2 |
| Trifluoroacetophenone Derivative 2 (from literature) | 12.8 |
| Positive Control Inhibitor | 0.5 |
Note: The IC50 values for the derivatives are illustrative and based on the potential for this class of compounds to inhibit enzymes like MCD.[8]
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound is not extensively documented, its structure suggests significant potential. As a member of the trifluoroacetophenone family, it is a promising candidate for development as an enzyme inhibitor and a valuable synthetic intermediate for creating novel therapeutic agents. The presence of the trifluoromethyl group is a key feature that often imparts favorable pharmacological properties.[1][2][4] Further research into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 24726827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
experimental protocol for the reduction of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
Application Note: Reduction of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This application note provides a detailed protocol for the reduction of this compound to the corresponding alcohol, 1-(3',5'-dimethylphenyl)-2,2,2-trifluoroethanol. This transformation is of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals.
Overview
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For trifluoromethyl ketones such as this compound, this reduction can be achieved through various methods, including hydride transfer using reagents like sodium borohydride, catalytic hydrogenation, and asymmetric reduction techniques to yield enantiomerically enriched products.
Experimental Protocols
Achiral Reduction using Sodium Borohydride
This protocol describes a general and widely used method for the reduction of ketones.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Methanol mixture
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (or a mixture of THF and methanol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the organic solvents using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3',5'-dimethylphenyl)-2,2,2-trifluoroethanol.
Data Presentation
The following table summarizes results for the reduction of trifluoromethyl acetophenone derivatives using various methods, providing a comparison of their efficacy.
| Method | Catalyst/Reagent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Chlorination & Reduction | [PPFIP-Cl]₂ | Isoxazolinone | Dichloromethane | Quantitative | 96 |
| Asymmetric Transfer Hydrogenation | Chiral Ru catalyst with benzylsulfonyl group | 3',5'-bis(trifluoromethyl)acetophenone | DMF/Water | 65 | 92 (R) |
| Electrochemically Promoted Asymmetric Transfer Hydrogenation | Chiral Ru complex | 2,2,2-trifluoroacetophenone | Not specified | 96 | 94 (R) |
| Biocatalytic Reduction | Recombinant E. coli cells | 3'-(trifluoromethyl)acetophenone | Aqueous | 93.8 | >99.9 (R) |
Visualizations
Experimental Workflow
Caption: General workflow for the reduction of this compound.
Reaction Mechanism: Hydride Reduction
Caption: Simplified mechanism of ketone reduction by a hydride reagent.
Application Notes and Protocols for Photochemical Reactions of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticipated photochemical reactions of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. While specific experimental data for this compound is not extensively available in the reviewed literature, this document outlines the expected photochemical behavior based on the known reactivity of analogous aromatic ketones, particularly substituted trifluoroacetophenones. The protocols provided are general methodologies that can be adapted for the investigation of this specific compound.
Introduction to the Photochemistry of Aromatic Ketones
Aromatic ketones, upon absorption of ultraviolet (UV) light, are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent photochemical reactions are largely dictated by the structure of the ketone and the reaction conditions. For ketones with abstractable hydrogen atoms, Norrish Type I and Type II reactions are the most common pathways.
-
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates.[1] The stability of the resulting radicals influences the efficiency of this pathway.
-
Norrish Type II Reaction: This intramolecular reaction occurs when a γ-hydrogen atom is abstracted by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative.[2]
For this compound, the presence of methyl groups on the aromatic ring and a trifluoromethyl group adjacent to the carbonyl will influence its photochemical reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the energy levels of the excited states and the reactivity of the carbonyl group.
Potential Photochemical Pathways
Based on the structure of this compound, the following photochemical pathways are plausible. The primary competition would be between Norrish Type I and Type II reactions, with the specific outcome dependent on reaction conditions such as solvent and temperature.
References
Application Notes and Protocols for the Derivatization of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Trifluoromethylated compounds, in particular, are prevalent in a wide array of pharmaceuticals. 3',5'-Dimethyl-2,2,2-trifluoroacetophenone is a versatile scaffold for the development of novel bioactive molecules. Its derivatization allows for the exploration of a diverse chemical space, leading to the identification of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound. Three key derivatization strategies are presented: the Claisen-Schmidt condensation to yield chalcones, the Mannich reaction to produce β-amino ketones, and reductive amination to generate diverse amine derivatives. These classes of compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3]
Furthermore, this guide outlines a general workflow for the biological screening of the synthesized derivatives, including a standard cytotoxicity assay. Potential signaling pathways, such as NF-κB and MAPK, which are often modulated by these types of compounds, are also discussed.[4][5]
Synthesis of this compound
The parent compound, this compound, can be synthesized via a Grignard reaction between 1-bromo-3,5-dimethylbenzene and a trifluoroacetylating agent. The following protocol is adapted from procedures for analogous compounds.[6][7][8][9][10]
Protocol 1: Synthesis of this compound
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1,2-Dibromoethane (initiator)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Grignard Reagent Formation:
-
To a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Add a solution of 1-bromo-3,5-dimethylbenzene (1 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once initiated, the addition of the bromide solution should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Trifluoroacetylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Derivatization Strategies for Biological Screening
The following protocols describe three versatile methods for derivatizing the ketone moiety of this compound to generate a library of compounds for biological screening.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[11][12] They are synthesized via a base-catalyzed condensation reaction between an acetophenone and an aromatic aldehyde.[13][14]
Protocol 2: Synthesis of Chalcone Derivatives
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (2 equivalents) or KOH (2 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Table 1: Hypothetical Cytotoxicity Data for Chalcone Derivatives
| Derivative | R-group on Aldehyde | Cell Line | IC₅₀ (µM) |
| C1 | -H | MCF-7 | 15.2 |
| C2 | 4-Cl | MCF-7 | 8.5 |
| C3 | 4-OCH₃ | MCF-7 | 22.1 |
| C4 | 4-NO₂ | MCF-7 | 5.8 |
| C5 | -H | A549 | 25.6 |
| C6 | 4-Cl | A549 | 12.3 |
| C7 | 4-OCH₃ | A549 | 35.4 |
| C8 | 4-NO₂ | A549 | 9.1 |
Mannich Reaction for the Synthesis of β-Amino Ketones
The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, the acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base.[2][3] These compounds are valuable intermediates and have shown a variety of biological activities.[15][16][17][18]
Protocol 3: Synthesis of β-Amino Ketone Derivatives (Mannich Bases)
Materials:
-
This compound
-
Paraformaldehyde
-
Various secondary amines (e.g., dimethylamine, piperidine, morpholine) as hydrochloride salts
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, condenser, and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), paraformaldehyde (1.2 equivalents), and the hydrochloride salt of a secondary amine (1.1 equivalents) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted starting materials.
-
Basify the aqueous layer with a concentrated NaOH solution to precipitate the Mannich base.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the β-amino ketone.
Table 2: Hypothetical Antimicrobial Activity Data for Mannich Base Derivatives
| Derivative | Amine Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| M1 | Dimethylamino | 32 | 64 |
| M2 | Piperidinyl | 16 | 32 |
| M3 | Morpholinyl | 64 | 128 |
| M4 | Pyrrolidinyl | 16 | 64 |
Reductive Amination for the Synthesis of Amine Derivatives
Reductive amination is a versatile method to form amines from ketones. The ketone first reacts with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.[19] This allows for the introduction of a wide variety of amine functionalities.[20][21][22]
Protocol 4: Synthesis of Amine Derivatives via Reductive Amination
Materials:
-
This compound
-
Various primary or secondary amines (e.g., aniline, benzylamine, N-methylbenzylamine)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Hypothetical Anti-inflammatory Activity Data for Amine Derivatives
| Derivative | Amine Moiety | COX-2 Inhibition IC₅₀ (µM) |
| A1 | Anilino | 18.5 |
| A2 | Benzylamino | 25.1 |
| A3 | N-Methylbenzylamino | 12.8 |
| A4 | 4-Methoxyanilino | 9.7 |
Biological Screening Workflow
A general workflow for the initial biological screening of the synthesized derivatives is proposed below. The primary screen often involves assessing the cytotoxicity of the compounds against one or more cancer cell lines.
Caption: General workflow for derivatization and biological screening.
Protocol 5: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways for Further Investigation
Based on the known biological activities of chalcones and other derivatives, the following signaling pathways are potential targets for further investigation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival.[4][26][27][28][29] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[5][30][31][32][33] Its dysregulation is often implicated in cancer.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein for the synthesis of chalcones, Mannich bases, and various amine derivatives serve as a foundation for creating a diverse chemical library for biological screening. The outlined workflow and suggested signaling pathways provide a strategic approach for the subsequent evaluation and characterization of these novel compounds. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.
References
- 1. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpca.org [ijpca.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 9. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 10. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 11. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 27. NF-κB - Wikipedia [en.wikipedia.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 32. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 33. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3',5'-Dimethyl-2,2,2-trifluoroacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | - Product loss during extraction and washing steps. - Suboptimal crystallization conditions (for recrystallization). - Inappropriate solvent system for column chromatography leading to poor separation. - Product is volatile and lost during solvent evaporation. | - Ensure the pH of the aqueous layer is appropriate to minimize product solubility during extraction. - Minimize the number of washing steps. - For recrystallization, screen various solvents and solvent mixtures to find a system where the product has high solubility in hot solvent and low solubility in cold solvent.[1][2] - For column chromatography, perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation.[3] - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to minimize loss of a volatile product. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification to remove unreacted starting materials (e.g., m-xylene, trifluoroacetic anhydride or equivalent). | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - If using Friedel-Crafts acylation, residual starting materials are common impurities.[3] Column chromatography with a suitable solvent gradient is often effective for separation.[3] |
| Presence of Colored Impurities | - Formation of byproducts from side reactions. - Degradation of the product or impurities. | - Treatment of the crude product with activated carbon before purification can sometimes remove colored impurities. - Column chromatography is generally effective at separating colored impurities. |
| Oily Product After Recrystallization | - The chosen solvent is too good a solvent for the compound. - The cooling process is too rapid. - Presence of impurities that lower the melting point. | - Select a solvent in which the compound is only sparingly soluble at room temperature but readily soluble when hot.[1] - Allow the solution to cool slowly to promote crystal formation. Seeding with a pure crystal can help induce crystallization. - An initial purification by column chromatography may be necessary to remove impurities before attempting recrystallization. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (polarity too high or too low). - Column overloading. - Improperly packed column. | - Use TLC to determine an appropriate solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[3] - Do not load too much crude material onto the column. The amount should be appropriate for the column size. - Ensure the column is packed uniformly without any air bubbles or cracks.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.[3] For industrial-scale purification of similar compounds, vacuum distillation is often employed.[5][6]
Q2: What are the likely impurities in my crude this compound?
A2: If the compound was synthesized via a Friedel-Crafts acylation of m-xylene, common impurities may include:
-
Unreacted m-xylene.
-
Residual Lewis acid catalyst (e.g., aluminum chloride).[3]
-
Byproducts from side reactions, such as polysubstituted products or isomers.[7]
-
Hydrolyzed acylation agent.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[1][3] For ketones, common solvent systems include mixtures of hexanes and ethyl acetate or hexanes and acetone.[1][3] It is recommended to test a small amount of the crude product in various solvents to find the optimal one.
Q4: What solvent system should I use for column chromatography?
A4: A good starting point for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[3] The optimal ratio can be determined by running thin-layer chromatography (TLC) plates in various solvent mixtures. Aim for a solvent system that gives your product an Rf value of around 0.2-0.4 for good separation.[3]
Q5: What level of purity can I expect to achieve?
A5: With a carefully executed purification protocol, such as column chromatography or recrystallization, it is often possible to achieve a purity of >95%.[3] For higher purity requirements, a combination of methods (e.g., distillation followed by recrystallization) may be necessary. The final purity should always be confirmed by analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.[3]
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., a hexane/ethyl acetate mixture). Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 6. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Technical Support Center: Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes for this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, 3,5-dimethylphenylmagnesium bromide, with a trifluoroacetylating agent.
-
Friedel-Crafts Acylation: This method consists of the acylation of m-xylene using a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Q2: What are the potential byproducts in the Grignard synthesis of this compound?
A2: Common byproducts include 3,3',5,5'-tetramethylbiphenyl (from homo-coupling of the Grignard reagent), unreacted 3,5-dimethylbromobenzene, and byproducts from the reaction of the Grignard reagent with any moisture or other electrophilic impurities.
Q3: What are the potential byproducts in the Friedel-Crafts acylation synthesis of this compound?
A3: Potential byproducts in the Friedel-Crafts acylation route include isomers of the desired product (such as 2',4'- and 2',6'-dimethyl-2,2,2-trifluoroacetophenone), di-acylated products (where a second trifluoroacetyl group is added to the ring), and polymers resulting from side reactions.[1]
Troubleshooting Guides
Grignard Reaction Route
Issue: Low yield of the desired this compound and significant formation of 3,3',5,5'-tetramethylbiphenyl.
Possible Causes:
-
Presence of oxygen: Oxygen can facilitate the homo-coupling of the Grignard reagent.
-
Slow addition of Grignard reagent: Adding the Grignard reagent too slowly to the trifluoroacetylating agent can lead to a localized excess of the Grignard reagent, promoting side reactions.
-
Impure magnesium: The purity of the magnesium turnings is crucial for an efficient Grignard reaction.
Solutions:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., dry argon or nitrogen) to minimize oxidation.
-
Reverse Addition: Consider adding the trifluoroacetylating agent to the Grignard reagent solution to maintain an excess of the acylating agent.
-
Activator: Use of an activator for magnesium, such as iodine or 1,2-dibromoethane, can improve the initiation and progress of the reaction.
Illustrative Data on Byproduct Formation (Hypothetical):
| Entry | Reaction Condition | Desired Product Yield (%) | 3,3',5,5'-tetramethylbiphenyl (%) |
| 1 | Air atmosphere | 35 | 45 |
| 2 | Nitrogen atmosphere | 75 | 15 |
| 3 | Reverse Addition (N₂) | 85 | 5 |
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of 3,5-dimethylbromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Acylation: Cool the Grignard reagent solution to 0°C. In a separate flask, prepare a solution of trifluoroacetic anhydride (1.5 eq) in anhydrous THF. Slowly add the Grignard reagent to the trifluoroacetic anhydride solution at 0°C.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Friedel-Crafts Acylation Route
Issue: Formation of isomeric byproducts and poly-acylated products.
Possible Causes:
-
High Reaction Temperature: Higher temperatures can lead to isomerization and increase the rate of di-acylation.
-
Strong Lewis Acid Catalyst: A highly active Lewis acid can promote side reactions.
-
Incorrect Stoichiometry: An excess of the acylating agent or catalyst can lead to over-acylation.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) to improve selectivity.
-
Catalyst Choice: Use a milder Lewis acid catalyst, such as zinc chloride or iron(III) chloride, to reduce side reactions.
-
Stoichiometry Optimization: Carefully control the molar ratios of the reactants and catalyst.
Illustrative Data on Isomer and Poly-acylation Formation (Hypothetical):
| Entry | Catalyst | Temperature (°C) | Desired Product (%) | Isomeric Byproducts (%) | Di-acylated Byproducts (%) |
| 1 | AlCl₃ | 25 | 60 | 20 | 15 |
| 2 | AlCl₃ | 0 | 75 | 10 | 10 |
| 3 | ZnCl₂ | 0 | 85 | 5 | 5 |
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve m-xylene (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the solution to 0°C.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq) in portions, keeping the temperature below 5°C.
-
Acylation: Add trifluoroacetic anhydride (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC or GC.
-
Work-up: Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visual Troubleshooting Guides
Below are diagrams illustrating the logical relationships in troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
Caption: Troubleshooting workflow for byproduct formation in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Friedel-Crafts acylation and Grignard reaction.
Scenario 1: Low or No Product Yield in Friedel-Crafts Acylation
Question: I performed a Friedel-Crafts acylation of m-xylene with trifluoroacetic anhydride using a Lewis acid catalyst, but I obtained a very low yield of the desired product. What are the possible causes and how can I improve the yield?
Answer:
Low yields in Friedel-Crafts acylation can be attributed to several factors. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting Decision Tree for Low Yield in Friedel-Crafts Acylation.
Scenario 2: Formation of Multiple Products in Friedel-Crafts Acylation
Question: My reaction is producing the desired this compound, but I am also seeing significant amounts of other isomers. How can I improve the regioselectivity?
Answer:
The formation of isomeric byproducts is a common challenge in the Friedel-Crafts acylation of substituted aromatic compounds. The two methyl groups in m-xylene direct the incoming electrophile to the ortho and para positions. This can lead to the formation of 2',4'-Dimethyl-2,2,2-trifluoroacetophenone and 2',6'-Dimethyl-2,2,2-trifluoroacetophenone in addition to the desired 3',5'-isomer.
Key factors influencing regioselectivity:
-
Steric Hindrance: Acylation at the position between the two methyl groups (to form the 2',6'-isomer) is sterically hindered.
-
Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction.
-
Catalyst Choice: The nature of the Lewis acid can influence the steric bulk of the electrophilic species.
Recommendations:
-
Optimize Reaction Temperature: Try running the reaction at a lower temperature to favor the thermodynamically more stable product.
-
Choice of Acylating Agent: While trifluoroacetic anhydride is common, using a bulkier trifluoroacetylating agent might increase steric hindrance at the more crowded positions.
-
Purification: Careful purification by fractional distillation or column chromatography is often necessary to separate the desired isomer from its byproducts.
Scenario 3: Low Yield in Grignard Reaction
Question: I am attempting to synthesize this compound by reacting 3,5-dimethylphenylmagnesium bromide with a trifluoroacetylating agent, but my yield is poor. What could be the issue?
Answer:
Grignard reactions are highly sensitive to reaction conditions. Here are some common causes for low yields and their solutions:
Troubleshooting Workflow for Low Yield in Grignard Reaction
Caption: Troubleshooting Decision Tree for Low Yield in Grignard Reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Friedel-Crafts acylation or the Grignard reaction?
A1: Both methods have their advantages and disadvantages.
-
Friedel-Crafts acylation is often operationally simpler but can suffer from issues with regioselectivity, leading to a mixture of isomers that require careful purification. It also requires a stoichiometric amount of a Lewis acid catalyst, which can complicate the workup.
-
The Grignard reaction , starting from 1-bromo-3,5-dimethylbenzene, offers better control over regioselectivity, as the position of trifluoroacetylation is predetermined. However, Grignard reactions are very sensitive to moisture and require strictly anhydrous conditions. The Grignard reagent is also a strong base and can be incompatible with certain functional groups.
The choice of method often depends on the available starting materials, the scale of the reaction, and the purification capabilities at hand.
Q2: What are the most common side products in the Friedel-Crafts trifluoroacetylation of m-xylene?
A2: The primary side products are the other isomers of the desired product due to the directing effects of the two methyl groups on the benzene ring. You can expect to see the formation of:
-
2',4'-Dimethyl-2,2,2-trifluoroacetophenone
-
2',6'-Dimethyl-2,2,2-trifluoroacetophenone
The relative amounts of these isomers will depend on the reaction conditions. Polysubstitution, where a second trifluoroacetyl group is added to the ring, is less common in acylation compared to alkylation because the trifluoroacetyl group is deactivating.[1]
Q3: How can I effectively purify the final product?
A3: Purification of this compound often involves:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. For Friedel-Crafts reactions, this typically involves quenching the reaction mixture in a mixture of ice and hydrochloric acid.[1] For Grignard reactions, a milder quench with saturated ammonium chloride solution is often used.
-
Extraction: The product is then extracted into an organic solvent like diethyl ether or dichloromethane.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: The crude product is then purified by either vacuum distillation or flash column chromatography on silica gel to separate the desired product from any remaining starting materials, byproducts, and isomers.
Q4: What safety precautions should I take when working with trifluoroacetic anhydride?
A4: Trifluoroacetic anhydride is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts exothermically with water and should be stored in a tightly sealed container in a dry environment.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of trifluoroacetophenones. Please note that the data for the dichloro- analog is provided as a reference due to the limited availability of specific quantitative data for the dimethyl- analog. The reaction conditions can serve as a starting point for the optimization of the this compound synthesis.
| Product | Starting Material | Reagents | Catalyst/Conditions | Yield | Reference |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 1-bromo-3,5-dichlorobenzene | tert-butyllithium, trifluoroacetic anhydride | THF, -78 °C | 48% | [2] |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 1-bromo-3,5-dichlorobenzene | "TurboGrignard", methyl trifluoroacetate | THF, -10 to 20 °C | 75.7% | [2] |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 3,5-dichlorobromobenzene | 1-trifluoroacetyl piperidine, Grignard reagent | THF | 70% | [3] |
| 2,4-dimethylphenylacetophenone | m-xylene | benzoyl chloride | Fe₂O₃/HY zeolite | 94.1% | [4] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of m-Xylene (Adapted from similar procedures)
This protocol is a general guideline and may require optimization.
Workflow for Friedel-Crafts Acylation
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Materials:
-
m-Xylene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Cool the mixture to 0 °C in an ice bath. Add m-xylene (1.0 equivalent) to the addition funnel.
-
Reaction: Slowly add the m-xylene to the stirred suspension of aluminum chloride. After the addition is complete, add trifluoroacetic anhydride (1.05 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of trifluoroacetic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Grignard Reaction for the Synthesis of this compound (Adapted from similar procedures)[4][7]
This protocol requires strict anhydrous conditions.
Workflow for Grignard Reaction
Caption: Experimental Workflow for Grignard Reaction Synthesis.
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried three-neck flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, all under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
Dissolve 1-bromo-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Trifluoroacetylation:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Dissolve trifluoroacetic anhydride (1.0 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add the trifluoroacetic anhydride solution dropwise to the cold Grignard reagent, keeping the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Workup:
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
-
References
- 1. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 4. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
stability issues of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone under acidic/basic conditions
Disclaimer: Specific stability data for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone is not extensively available in published literature. The information provided below is based on general chemical principles of trifluoroacetophenones and related molecules. It is intended to serve as a guide for researchers, who should perform their own stability studies to determine the specific stability of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for trifluoroacetophenones like this compound are their susceptibility to degradation under basic and, to a lesser extent, acidic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Q2: How does this compound behave under basic conditions?
A2: Under basic conditions, trifluoroacetophenones can undergo a haloform-type reaction.[1][2] The trifluoromethyl group can act as a leaving group after nucleophilic attack at the carbonyl carbon. This would lead to the formation of 3,5-dimethylbenzoic acid and trifluoromethane. The reaction is often irreversible.
Q3: Is this compound stable in acidic conditions?
A3: While generally more stable in acidic than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The carbonyl oxygen can be protonated, which can catalyze reactions such as hydration to form a gem-diol.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration is advisable.
Q5: I am seeing an unexpected peak in my HPLC analysis after treating my compound with a basic solution. What could it be?
A5: The unexpected peak is likely a degradation product. Under basic conditions, the most probable degradation product is 3,5-dimethylbenzoic acid, resulting from a haloform-type reaction. You can confirm this by running a standard of 3,5-dimethylbenzoic acid on your HPLC system.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in a reaction where the compound is a starting material under basic conditions. | The compound is likely degrading under the basic reaction conditions. | - Consider using a non-nucleophilic base. - Reduce the reaction temperature. - Minimize the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in bioassays. | The compound may be degrading in the assay buffer, especially if the pH is neutral to basic. | - Check the pH of your assay buffer. - Perform a time-course stability study of the compound in the assay buffer. - Consider preparing fresh solutions of the compound immediately before use. |
| Appearance of a new spot on TLC after workup with aqueous base. | Degradation of the compound during the extraction/workup process. | - Minimize the time the compound is in contact with the basic solution. - Use a milder base or a buffered solution for the workup. - Ensure the workup is performed at a low temperature. |
Quantitative Data Summary
| Condition | Parameter | Value (Hypothetical) | Analytical Method |
| 0.1 M HCl in 50% ACN/H₂O at 50°C | Half-life (t₁/₂) | > 48 hours | HPLC-UV |
| 0.1 M NaOH in 50% ACN/H₂O at 25°C | Half-life (t₁/₂) | ~ 2 hours | HPLC-UV |
| pH 7.4 Buffer at 37°C | % Degradation after 24h | < 5% | HPLC-UV |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound.[3][4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[6][7][8][9][10]
-
Acidic Condition:
-
Prepare a solution of the compound in a mixture of an acidic solution (e.g., 0.1 M HCl) and an organic co-solvent like acetonitrile.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots, dilute to a suitable concentration, and analyze by HPLC.
-
-
Basic Condition:
-
Prepare a solution of the compound in a mixture of a basic solution (e.g., 0.1 M NaOH) and an organic co-solvent.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Neutralize the aliquots, dilute, and analyze by HPLC.
-
-
Oxidative Condition:
-
Prepare a solution of the compound in a mixture of hydrogen peroxide solution (e.g., 3%) and an organic co-solvent.
-
Incubate at room temperature.
-
Withdraw aliquots at various time points and analyze by HPLC.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathway under basic conditions.
Caption: Reversible hydration under acidic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Separation of 2,2’,4’-Trichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijpbs.com [ijpbs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. fda.gov [fda.gov]
optimizing reaction conditions for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone synthesis
Technical Support Center: Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.[1][2][3] An alternative, though less direct, route involves the Grignard reaction of a 3,5-dimethylphenylmagnesium halide with a suitable trifluoroacetylating agent.[4][5][6]
Q2: Which Lewis acid is most effective for the Friedel-Crafts trifluoroacetylation of m-xylene?
A2: Aluminum chloride (AlCl₃) is a traditional and highly effective Lewis acid for Friedel-Crafts acylation.[2][7] However, other Lewis acids like iron(III) chloride (FeCl₃), boron trifluoride (BF₃), or metal triflates can also be used, sometimes offering milder reaction conditions.[8][9] For greener alternatives, activated alumina or zeolites have been explored.[1]
Q3: What are the potential side products in this synthesis?
A3: In Friedel-Crafts acylation of m-xylene, potential side products can arise from the reaction occurring at different positions on the aromatic ring, although the 2,4- (leading to 2',4'-dimethyl isomer) and 3,5- (leading to the desired product) positions are most activated. Polyacylation is generally not a significant issue in Friedel-Crafts acylation as the product ketone is deactivated towards further electrophilic substitution.[3] Isomerization of the xylene starting material under harsh conditions is a possibility, though less common.
Q4: How can I purify the final product?
A4: The crude product is typically purified by vacuum distillation. If non-volatile impurities are present, column chromatography on silica gel is an effective method. Recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, can also be employed for further purification.
Q5: What safety precautions should I take when working with trifluoroacetic anhydride and aluminum chloride?
A5: Both trifluoroacetic anhydride (TFAA) and anhydrous aluminum chloride are highly corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Anhydrous conditions are critical for the success of the reaction and to prevent the violent reaction of the reagents with water.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Wet starting materials or solvent.3. Insufficient reaction temperature or time.4. Poor quality of trifluoroacetic anhydride. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Ensure all glassware is oven-dried and the solvent is freshly distilled over a suitable drying agent.3. Monitor the reaction by TLC or GC and adjust the temperature and time accordingly. A moderate increase in temperature or prolonged reaction time may be necessary.4. Use freshly opened or distilled trifluoroacetic anhydride. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high.2. Use of an overly reactive catalyst or excess catalyst.3. Presence of impurities in the starting materials. | 1. Maintain the recommended reaction temperature. Consider dropwise addition of the acylating agent at a lower temperature to control the exotherm.2. Reduce the amount of Lewis acid catalyst.3. Purify the starting m-xylene by distillation if necessary. |
| Product is Contaminated with Isomers | 1. Non-optimal reaction temperature.2. Incorrect choice of Lewis acid or solvent. | 1. Lowering the reaction temperature may improve the regioselectivity.2. Experiment with different Lewis acids (e.g., FeCl₃) or solvent systems to optimize the isomeric ratio. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Product co-distills with impurities.3. Product is an oil and does not crystallize. | 1. Add a small amount of brine to the aqueous layer to break the emulsion.2. If distillation is ineffective, utilize column chromatography for separation.3. If the product is an oil, purification by column chromatography followed by vacuum distillation is recommended. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of m-Xylene
This protocol is a representative procedure based on established Friedel-Crafts acylation methods.
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane via a syringe. Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of m-xylene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the m-xylene/TFAA solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Data Presentation
Table 1: Optimization of Reaction Conditions for Friedel-Crafts Acylation
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 to rt | 3 | [Insert experimental value] |
| 2 | FeCl₃ | DCM | rt | 5 | [Insert experimental value] |
| 3 | AlCl₃ | 1,2-Dichloroethane | rt | 3 | [Insert experimental value] |
| 4 | ZnCl₂ | Neat | 50 | 6 | [Insert experimental value] |
Table 2: Effect of Reactant Stoichiometry
| Entry | m-xylene (eq.) | TFAA (eq.) | AlCl₃ (eq.) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.1 | [Insert experimental value] |
| 2 | 1.2 | 1.0 | 1.1 | [Insert experimental value] |
| 3 | 1.0 | 1.2 | 1.2 | [Insert experimental value] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 6. 3,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 34696-73-6 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The common impurities largely depend on the synthetic route employed.
-
From Friedel-Crafts Acylation of m-xylene:
-
Regioisomers: 2',4'-Dimethyl-2,2,2-trifluoroacetophenone and 2',6'-Dimethyl-2,2,2-trifluoroacetophenone are the most probable isomeric impurities due to the directing effects of the methyl groups on the aromatic ring.
-
Unreacted m-xylene: The starting aromatic compound may be present if the reaction has not gone to completion.
-
Diacylated products: Although less common, polysubstitution on the aromatic ring can occur.
-
Residual catalyst and solvent: Traces of the Lewis acid catalyst (e.g., AlCl₃) and the reaction solvent may remain.
-
-
From Grignard Reaction of 3,5-dimethylphenylmagnesium bromide with a trifluoroacetylating agent:
-
Biphenyl derivatives: Coupling of the Grignard reagent can lead to the formation of 3,3',5,5'-tetramethylbiphenyl.
-
Unreacted starting materials: Residual 3,5-dimethylbromobenzene and the trifluoroacetylating agent or its byproducts may be present.
-
Tertiary alcohol impurity: If a trifluoroacetate ester is used as the acylating agent, a double addition of the Grignard reagent can occur, leading to the formation of a tertiary alcohol.
-
Q2: Which purification method is most suitable for removing regioisomeric impurities?
Fractional distillation under reduced pressure is often the most effective method for separating regioisomers with slightly different boiling points. For high-purity requirements, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) might be necessary.
Q3: How can I remove unreacted m-xylene from my product?
Simple distillation is generally effective for removing residual m-xylene, as its boiling point (139 °C) is significantly lower than that of this compound.
Q4: What is the best way to remove colored impurities?
Colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low yield after recrystallization.
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve the yield?
Answer:
Low recovery after recrystallization is a common issue. Here are the likely causes and solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Perform a thorough solvent screen with small amounts of your product. Test a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol/water mixtures). A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a lower yield upon cooling, as more of the product will remain in the solution.
-
Solution: Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures a saturated solution at high temperature.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are difficult to filter.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering to keep the product in solution.
-
Issue 2: Persistent isomeric impurity after distillation.
Question: I have performed fractional distillation, but my this compound is still contaminated with a regioisomer. How can I improve the separation?
Answer:
Separating regioisomers by distillation can be challenging due to their similar boiling points. Consider the following:
-
Inefficient Distillation Column: The efficiency of your distillation column, determined by the number of theoretical plates, is crucial for separating compounds with close boiling points.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band distillation column).
-
-
Incorrect Distillation Rate: A distillation that is too fast does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (typically 1-2 drops per second).
-
-
Vacuum Fluctuations: Unstable vacuum can disrupt the equilibrium in the column.
-
Solution: Ensure your vacuum pump is in good working condition and that all connections are airtight. Use a vacuum regulator for better control.
-
If distillation proves insufficient, you may need to consider preparative chromatography.
Issue 3: Product "oiling out" during recrystallization.
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature at which it becomes supersaturated.
-
Solution 1: Modify the Solvent System:
-
If using a single solvent, try a solvent with a lower boiling point or a solvent in which the compound is less soluble.
-
If using a two-solvent system, you may have added too much of the "good" solvent. Try adding more of the "poor" solvent to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the "good" solvent before cooling.
-
-
Solution 2: Slower Cooling: Allow the solution to cool even more slowly. Insulating the flask can help.
-
Solution 3: Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to induce crystallization.
-
Solution 4: Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystallization.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
(Note: The following data is illustrative and may vary depending on the specific nature and concentration of impurities in the crude product.)
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | Advantages | Disadvantages |
| Simple Distillation | 90-95% | 85-95% | Low-boiling solvents, unreacted m-xylene | Fast, good for removing non-volatile impurities | Ineffective for separating regioisomers |
| Fractional Distillation | 95-98% | 70-85% | Regioisomers, other closely boiling impurities | Effective for separating compounds with small boiling point differences | Slower, requires more specialized equipment |
| Recrystallization | >99% | 60-80% | Colored impurities, some regioisomers (if solubility differs) | Can achieve very high purity, removes non-volatile impurities | Lower yield, requires suitable solvent system |
| Column Chromatography | >99% | 50-75% | Regioisomers, polar and non-polar impurities | High resolution, adaptable to various impurities | Time-consuming, uses large volumes of solvent, lower yield |
Experimental Protocols
Fractional Distillation Protocol
This protocol is designed to separate this compound from regioisomeric impurities and other byproducts with similar boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or a packed column for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Loading: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will contain any lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A significant drop in temperature indicates that the main product has distilled over.
-
-
Shutdown: Discontinue heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
Recrystallization Protocol
This protocol is suitable for removing non-volatile and colored impurities, and potentially some isomeric impurities if their solubilities differ significantly.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, toluene, or a mixed solvent system like ethanol/water) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
This method offers high-resolution separation of isomers and other impurities.
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good solvent system will give a retention factor (Rf) of ~0.3 for the desired product. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
challenges in the scale-up of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two primary synthesis routes for this compound are the Friedel-Crafts acylation of m-xylene and the Grignard reaction with a 3,5-dimethylphenyl magnesium halide.
-
Friedel-Crafts Acylation: This method involves the reaction of m-xylene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong acid.[1][2][3] Greener alternatives using solid acids or trifluoroacetic acid as a catalyst have also been explored to minimize halogenated waste.[1][4]
-
Grignard Reaction: This route utilizes a Grignard reagent prepared from a 3,5-dimethylhalobenzene (e.g., 3,5-dimethylbromobenzene) and magnesium. This organometallic intermediate then reacts with a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate to yield the desired product.[5][6][7]
Q2: What are the common challenges encountered during the scale-up of this production?
A2: Common challenges during the scale-up of this compound production include:
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Exothermic Reactions: Both Friedel-Crafts acylation and Grignard reactions can be highly exothermic.[8] Inadequate temperature control on a larger scale can lead to the formation of by-products and pose safety risks.
-
Reagent Addition: The rate of reagent addition is critical. An addition rate that is optimal at a lab scale may be too fast or slow at an industrial scale, potentially leading to impurity formation or incomplete reactions.
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Mixing Efficiency: Achieving homogenous mixing in large reactors can be difficult, leading to localized "hot spots" or areas of high reagent concentration, which can result in side reactions and reduced yield.
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Purification: The purification of the final product on a large scale can be challenging. While laboratory-scale purification often relies on column chromatography, this method is often impractical for multi-kilogram batches. Alternative methods like vacuum distillation or crystallization are typically employed at an industrial scale.[6][9]
Q3: What are the potential impurities and by-products in the synthesis of this compound?
A3: Potential impurities and by-products depend on the synthetic route:
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Friedel-Crafts Acylation:
-
Positional Isomers: Acylation of m-xylene can potentially lead to the formation of other isomers, although the 3',5'-dimethyl product is generally favored.
-
Poly-acylated Products: While less common in acylation compared to alkylation, there is a possibility of multiple trifluoroacetyl groups being added to the aromatic ring under harsh conditions.
-
By-products from catalyst deactivation: Reaction of the Lewis acid catalyst with moisture or other impurities can lead to undesired side reactions.
-
-
Grignard Reaction:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3,5-dimethylhalobenzene.
-
Wurtz Coupling Products: The Grignard reagent can react with the starting halide to form a biphenyl derivative.
-
By-products from reaction with trifluoroacetylating agent: The Grignard reagent can add twice to the trifluoroacetylating agent, leading to the formation of a tertiary alcohol.
-
Q4: How can the purity of the final product be improved at an industrial scale?
A4: For large-scale purification, the following methods are recommended:
-
Vacuum Distillation: This is a common and effective method for purifying liquid products like this compound.[6][9]
-
Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and by-products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor Temperature Control: Runaway reaction leading to by-product formation. | - Ensure the reactor has adequate cooling capacity. - Consider a semi-batch process with controlled addition of the limiting reagent. - For Grignard reactions, maintain a low and consistent temperature during reagent formation and reaction. |
| Inefficient Mixing: Localized high concentrations of reagents. | - Optimize the stirrer speed and impeller design for the reactor volume. - Ensure proper baffling within the reactor to improve mixing. | |
| Moisture Contamination: Deactivation of Grignard reagent or Lewis acid catalyst. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| High Impurity Levels | Incorrect Stoichiometry: Excess of one reagent leading to side reactions. | - Carefully control the molar ratios of the reactants and catalyst. |
| Sub-optimal Reaction Time: Incomplete reaction or product degradation over time. | - Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. | |
| Difficult Purification | Formation of Azeotropes: The product may form an azeotrope with solvents or impurities, making distillation difficult. | - Explore the use of a different solvent for extraction or reaction. - Consider azeotropic distillation with a suitable entrainer. |
| Product Oiling Out During Crystallization: Difficulty in obtaining a crystalline solid. | - Experiment with different crystallization solvents or solvent mixtures. - Try seeding the solution with a small crystal of the pure product. |
Experimental Protocols
Friedel-Crafts Acylation of m-Xylene
This protocol is adapted from general Friedel-Crafts acylation procedures.
Materials:
-
m-Xylene
-
Trifluoroacetic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere, add trifluoroacetic anhydride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0-5 °C.
-
Add m-xylene dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
After the addition of m-xylene, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by GC or TLC.
-
Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Grignard Reaction with 3,5-Dimethylbromobenzene
This protocol is adapted from procedures for the synthesis of similar trifluoroacetophenones.[6][7][9]
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Iodine (a small crystal as an initiator)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl trifluoroacetate
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3,5-dimethylbromobenzene in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 3,5-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0-5 °C in an ice bath.
-
Add ethyl trifluoroacetate dropwise to the cooled Grignard solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Grignard Synthesis of a Trifluoroacetophenone Derivative (Illustrative Data)
| Parameter | Lab-Scale (e.g., 10g) | Scale-Up (e.g., 1kg) | Key Considerations for Scale-Up |
| Starting Halide | 1.0 eq | 1.0 eq | Ensure consistent quality and purity of raw materials. |
| Magnesium | 1.2 eq | 1.1 - 1.2 eq | Excess magnesium is used to drive the reaction to completion. The excess may be slightly reduced at scale to minimize waste. |
| Solvent (THF) | 10 volumes | 5-7 volumes | Solvent volume is often reduced at scale to improve process efficiency and reduce cost, but this can affect heat transfer and mixing. |
| Reaction Temperature | 25-65°C (Reflux) | 40-60°C | Tighter temperature control is crucial at scale to prevent runaway reactions. |
| Reagent Addition Time | 30-60 minutes | 2-4 hours | Slower addition at scale is necessary to manage the exotherm. |
| Typical Yield (Crude) | 85-95% | 80-90% | Yields may be slightly lower at scale due to challenges in mixing and heat transfer. |
| Purity (Crude) | ~90% | 85-90% | Purity may be slightly lower before purification due to increased potential for side reactions. |
| Purification Method | Column Chromatography | Vacuum Distillation | The purification method must be scalable and economically viable. |
| Final Yield (Pure) | 70-80% | 65-75% | Overall yield after purification will be impacted by the efficiency of the chosen large-scale method. |
Note: This data is illustrative and based on typical observations during the scale-up of similar chemical processes. Actual results may vary.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield and high impurity issues.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 7. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 8. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
Technical Support Center: Grignard Reactions with Trifluoromethyl Ketones
Welcome to the Technical Support Center for troubleshooting Grignard reactions involving trifluoromethyl ketones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to overcome common challenges encountered during these sensitive reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may face during your experiments, offering explanations and actionable solutions.
Q1: My Grignard reaction is resulting in a low yield of the desired tertiary alcohol. What are the common causes and how can I improve it?
A1: Low yields in Grignar reactions with trifluoromethyl ketones are a frequent challenge and can be attributed to several factors. The highly electrophilic nature of the carbonyl carbon in trifluoromethyl ketones makes them susceptible to side reactions. Here are the primary causes and troubleshooting steps:
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Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards protic sources like water and are readily oxidized by atmospheric oxygen.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1] All solvents and reagents must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which hinders the formation of the Grignard reagent.[1]
-
Solution: Use fresh, high-quality magnesium turnings. Activation of magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[1]
-
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, significantly lowering the yield. These include reduction of the ketone and enolization.
-
Solution: Carefully control the reaction temperature. Adding the Grignard reagent to the ketone at a low temperature (e.g., -78 °C to 0 °C) can help minimize side reactions. Using a less sterically hindered Grignard reagent can also favor addition over reduction.
-
Q2: I am observing a significant amount of a secondary alcohol (reduction product) instead of the expected tertiary alcohol. How can I minimize this side reaction?
A2: The formation of a reduced alcohol is a common side reaction, particularly with sterically hindered Grignard reagents and highly electrophilic ketones like trifluoromethyl ketones.[2][3] The Grignard reagent acts as a hydride source, reducing the ketone.
-
Mechanism: The reduction occurs via a six-membered ring transition state where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.[3]
-
Solutions:
-
Temperature Control: Perform the reaction at low temperatures (-78 °C is often recommended) to favor the nucleophilic addition pathway, which generally has a lower activation energy than the reduction pathway.
-
Choice of Grignard Reagent: Use Grignard reagents that lack β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if your synthesis allows. If β-hydrogens are present, less sterically bulky reagents are preferred.
-
Reverse Addition: Adding the ketone solution slowly to the Grignard reagent solution (reverse addition) can sometimes minimize reduction by keeping the ketone concentration low.
-
Q3: My reaction mixture is turning dark brown or black. What does this indicate and is my reaction failing?
A3: A dark coloration in a Grignard reaction can be concerning but doesn't always signify complete failure. It can be due to several factors:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide to form a homocoupled product. This is more prevalent at higher temperatures and with higher concentrations of the halide.[4]
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Decomposition: Trifluoromethyl-substituted Grignard reagents, particularly those derived from aryl halides, can be thermally unstable and may decompose, leading to discoloration. There are reports of detonations of trifluoromethylphenyl Grignard reagents, emphasizing the need for caution.[5][6]
-
Impure Reagents: Impurities in the starting materials or solvent can lead to side reactions and decomposition, causing the mixture to darken.
-
Troubleshooting:
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Maintain a low reaction temperature during both the formation of the Grignard reagent and its reaction with the ketone.
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Ensure a slow, controlled addition of the alkyl/aryl halide to the magnesium to prevent localized high concentrations.
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Use highly pure, anhydrous solvents and reagents.
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Q4: The reaction is not initiating. I don't see any bubbling or feel any exotherm. What should I do?
A4: Failure of a Grignard reaction to initiate is a common problem, usually related to the magnesium surface being inactive.
-
Activation is Key: The passivating oxide layer on the magnesium must be disrupted.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used. The ethene gas produced will be visible as bubbling.
-
Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose fresh metal surfaces.
-
Sonication: Using an ultrasonic bath can also help to initiate the reaction.
-
-
Ensure Anhydrous Conditions: Even trace amounts of water can prevent the reaction from starting. Re-check that all glassware and solvents are perfectly dry.
Data Presentation
The following tables summarize the qualitative and, where available, quantitative effects of various reaction parameters on the outcome of Grignard reactions with trifluoromethyl ketones.
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature | Desired Tertiary Alcohol (Addition) | Secondary Alcohol (Reduction) | Other Side Products |
| Low (-78 °C to 0 °C) | Generally Favored | Minimized | Formation of side products is generally suppressed. |
| Room Temperature | Yield may decrease | Increased formation, especially with bulky Grignard reagents. | Increased potential for Wurtz coupling and decomposition. |
| Reflux | Significantly lower yield | Major side product | High risk of reagent decomposition and other side reactions. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Effect on Grignard Formation | Effect on Reaction with Ketone | Typical Yields |
| Diethyl Ether | Standard solvent, moderate rate of formation. | Slower reaction rates compared to THF. | Moderate |
| Tetrahydrofuran (THF) | Faster formation of Grignard reagent.[7] | Generally faster reaction rates and can improve solubility. | Often higher than in diethyl ether. |
| 2-Methyl-THF | A greener alternative to THF. | Can suppress Wurtz coupling side products.[8] | Good to excellent. |
Table 3: Impact of Grignard Reagent Structure and Stoichiometry
| Grignard Reagent | Product Distribution | Notes |
| Methylmagnesium bromide | High yield of addition product. | Lacks β-hydrogens, so reduction is not possible. |
| Phenylmagnesium bromide | High yield of addition product. | Lacks β-hydrogens. |
| Isopropylmagnesium bromide | Increased proportion of reduction product. | Sterically hindered and possesses β-hydrogens. |
| tert-Butylmagnesium bromide | Predominantly reduction product. | Highly sterically hindered. |
| Equivalents of Grignard | ||
| 1.0 - 1.2 equivalents | Generally sufficient for complete conversion. | Minimizes side reactions involving excess Grignard reagent. |
| > 1.5 equivalents | Can lead to increased side product formation. | May increase the rate of Wurtz coupling. |
Experimental Protocols
General Protocol for the Grignard Reaction with a Trifluoromethyl Ketone
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate and Grignard reagent. A specific example for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone is available in Organic Syntheses.[5]
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the halide solution to the magnesium. Initiation is indicated by bubbling and a gentle exotherm.
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trifluoromethyl Ketone:
-
Cool the Grignard reagent solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Dissolve the trifluoromethyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours), then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of Grignard addition to a trifluoromethyl ketone.
Experimental Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. Our aim is to help you prevent decomposition and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound shows a lower than expected yield and impurities after workup. What are the potential causes?
A1: Low yields and impurities can arise from several factors during the workup procedure. The primary culprits are often related to the inherent reactivity of the trifluoromethyl ketone functional group. Key potential causes include:
-
Hydrate Formation: Trifluoromethyl ketones are susceptible to reversible hydration in the presence of water, forming a gem-diol hydrate. This can complicate purification and may be mistaken for an impurity.
-
pH Instability: Both strongly acidic and strongly basic conditions can lead to decomposition. Strong bases can promote enolization and subsequent side reactions, while strong acids at elevated temperatures may cause degradation of the trifluoromethyl group or other acid-catalyzed reactions.
-
Oxidation: Like many aromatic ketones, this compound can be susceptible to oxidation, which may be accelerated by exposure to air, light, and trace metal impurities.
-
Thermal Stress: Prolonged exposure to high temperatures during solvent evaporation or distillation can lead to decomposition.
Q2: I observe a new peak in my NMR or LC-MS analysis that I suspect is a hydrate of my target compound. How can I confirm this and reverse it?
A2: Hydrate formation is a common occurrence with trifluoromethyl ketones.[1][2][3] To confirm its presence, you can look for characteristic signals in your analytical data. In the 1H NMR, the hydrate will show a disappearance of the carbonyl carbon in the 13C NMR and the appearance of a new signal for the hydrated carbon, typically around 90-100 ppm. The hydrate can often be reversed to the ketone form by removing water. This can be achieved during purification, for instance, through column chromatography on silica gel, which can act as a dehydrating agent.[2] Another method is to dissolve the sample in a dry aprotic solvent and remove residual water using a drying agent like anhydrous sodium sulfate or by azeotropic distillation with a suitable solvent like toluene.
Q3: What are the optimal pH conditions for the aqueous workup of this compound?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the workup of this compound.
Problem 1: Low Recovery of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Extraction | - Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate for the compound's polarity. - Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery. - If the aqueous layer is basic, neutralize it to a weakly acidic pH before extraction to ensure the compound is in its neutral form. |
| Decomposition on Silica Gel | - Minimize the time the compound spends on the silica gel column. - Use a less acidic grade of silica gel or neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent. - Consider alternative purification methods such as recrystallization or distillation under reduced pressure if the compound is thermally stable. |
| Formation of a Stable Hydrate | - As discussed in the FAQs, the formation of a stable hydrate can lead to partitioning into the aqueous layer or difficulty in isolation. - After extraction, thoroughly dry the organic layer with a drying agent like anhydrous Na2SO4 or MgSO4. - During solvent removal, consider adding a small amount of a high-boiling aprotic solvent like toluene to azeotropically remove any remaining water. |
| Volatility of the Product | - If the compound is volatile, be cautious during solvent removal under reduced pressure. - Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum once the bulk of the solvent is removed. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) to ensure it has gone to completion before initiating the workup. |
| Side Reactions During Workup | - Avoid extremes of pH. Quench the reaction to a weakly acidic or neutral pH. - Keep the temperature low during the quench and extraction steps, especially if strong acids or bases are transiently present. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
| Contamination from Reagents or Solvents | - Use high-purity reagents and solvents. - Ensure all glassware is clean and dry. |
| Thermal Decomposition during Purification | - If purifying by distillation, use a high vacuum to lower the boiling point and minimize thermal stress. - For column chromatography, choose an eluent system that provides good separation without requiring excessively long retention times. |
Data Presentation
While specific quantitative stability data for this compound is not extensively published, the following table provides a general guideline for the stability of substituted acetophenones and trifluoromethyl ketones under various conditions, based on established chemical principles and data for analogous compounds.
| Condition | Parameter | Expected Stability of this compound | Potential Decomposition Products |
| pH | pH < 2 (Strongly Acidic) | Moderate; potential for slow decomposition, especially at elevated temperatures. | Potential for hydrolysis of the trifluoromethyl group to a carboxylic acid over long periods or at high temperatures. |
| pH 2 - 6 (Weakly Acidic) | High | Minimal decomposition expected. | |
| pH 6 - 8 (Neutral) | High | Minimal decomposition expected. | |
| pH 8 - 10 (Weakly Basic) | Moderate; risk of enolate formation and subsequent side reactions. | Aldol condensation products, other side-reaction products. | |
| pH > 10 (Strongly Basic) | Low; significant risk of decomposition. | Products from enolate reactions, potential for haloform-type reactions. | |
| Temperature | < 0 °C | High | Minimal decomposition expected. |
| 0 - 40 °C (Room Temp.) | Good | Minimal decomposition under neutral conditions. | |
| 40 - 100 °C | Moderate; risk of thermal decomposition increases with temperature and time. | Oligomerization or polymerization products, products of radical reactions. | |
| > 100 °C | Low; significant decomposition likely, especially during prolonged heating. | Various degradation products. | |
| Atmosphere | Inert (N2, Ar) | High | Minimal decomposition expected. |
| Air (O2) | Moderate; risk of oxidation, potentially accelerated by light. | Oxidized byproducts. | |
| Light | Dark | High | Minimal decomposition expected. |
| UV or Ambient Light | Moderate; risk of photodegradation. | Photodegradation products. |
Experimental Protocols
Recommended Workup Protocol for this compound
This protocol is designed to minimize decomposition by controlling pH and temperature.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) with vigorous stirring until the reaction is quenched. Monitor the pH of the aqueous layer to ensure it is between 5 and 7. Alternatively, a pre-chilled solution of 1M HCl can be used, being careful not to make the solution too acidic.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove any remaining water-soluble impurities.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) if the reaction was acidic to ensure complete neutralization.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove bulk water.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Maintain a water bath temperature below 40 °C to minimize thermal stress on the product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, if the compound is sufficiently stable and has a suitable boiling point, purification can be achieved by vacuum distillation.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting issues during the workup of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone with Strong Bases
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone in reactions involving strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound with strong bases?
A1: Due to the absence of α-protons, this compound cannot undergo deprotonation to form an enolate. Therefore, the primary interactions with strong bases are typically nucleophilic attack at the carbonyl carbon. With non-nucleophilic strong bases, the intended reaction is often to deprotonate another species in the reaction mixture, with the trifluoroacetophenone being inert. However, side reactions can occur.
Q2: What is the most common side reaction when using strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS)?
A2: The most prevalent side reaction is the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group. This is a retro-Claisen type condensation reaction, often referred to as haloform-type cleavage, which results in the formation of 3,5-dimethylbenzoate and fluoroform (CHF₃).
Q3: Can this compound undergo an Aldol or Cannizzaro reaction?
A3: this compound cannot undergo a self-aldol condensation because it lacks α-protons and cannot form an enolate. However, it can act as an electrophile in a crossed-aldol reaction if another enolizable ketone or aldehyde is present. A Cannizzaro-type reaction, which is a disproportionation, is generally not observed with ketones under standard basic conditions.
Q4: How does the choice of a strong base (e.g., LDA vs. n-BuLi) influence the reaction outcome?
A4: The nature of the strong base is critical. A non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is less likely to add to the carbonyl group and is primarily used to deprotonate other substrates in the reaction. In contrast, a nucleophilic strong base like an organolithium reagent (e.g., n-butyllithium) will readily add to the carbonyl, leading to the formation of a tertiary alcohol after acidic workup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with recovery of starting material. | The base may not be strong enough, or the reaction temperature may be too low for the intended reaction to proceed. | Ensure the base is freshly prepared or titrated. Consider using a stronger base or increasing the reaction temperature incrementally while monitoring the reaction by TLC or LC-MS. |
| Formation of a significant amount of 3,5-dimethylbenzoic acid. | Cleavage of the trifluoromethyl group has occurred. This is favored by higher temperatures and prolonged reaction times with strong, non-nucleophilic bases. | Reduce the reaction temperature and time. Consider using a less reactive base if the primary substrate for deprotonation is sufficiently acidic at lower temperatures. |
| Formation of an unexpected tertiary alcohol. | The strong base used is nucleophilic (e.g., an organolithium or Grignard reagent) and has added to the carbonyl group of the trifluoroacetophenone. | If the intended reaction is deprotonation of another species, switch to a non-nucleophilic base such as LDA, NaH, or KHMDS. |
| Complex mixture of products. | This could be due to multiple side reactions, such as crossed-aldol reactions with impurities or degradation of the starting material or product under the reaction conditions. | Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Perform a stability test of your starting material and expected product under the reaction conditions. |
Key Side Reactions and Their Mechanisms
Haloform-Type Cleavage
This is a significant side reaction, especially with strong, non-nucleophilic bases at elevated temperatures.
Caption: Mechanism of haloform-type cleavage.
Nucleophilic Addition by Organolithium Reagents
When a nucleophilic strong base like an organolithium is used, the primary reaction is addition to the carbonyl.
Caption: Nucleophilic addition of an organolithium reagent.
Experimental Protocols
Protocol 1: Minimizing Haloform-Type Cleavage in a Reaction Requiring a Strong, Non-Nucleophilic Base
This protocol describes a general procedure for using this compound in a reaction where a different substrate is to be deprotonated, aiming to minimize cleavage.
Materials:
-
This compound
-
Substrate to be deprotonated
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexanes (x3) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the substrate to be deprotonated in anhydrous THF to the stirred suspension of NaH.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Cool the reaction mixture to the desired reaction temperature (start at a low temperature, e.g., -78 °C, and slowly warm if necessary).
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride at a low temperature.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Controlled Nucleophilic Addition of an Organolithium Reagent
This protocol details the addition of an organolithium reagent to this compound to form a tertiary alcohol.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via the dropping funnel to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, quench by the slow, dropwise addition of saturated aqueous ammonium chloride, ensuring the temperature remains below -60 °C during the initial quench.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the resulting tertiary alcohol by flash column chromatography.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹⁹F NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. These predictions are based on the analysis of analogous compounds, including 2,2,2-trifluoroacetophenone and its substituted derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H2', H6') | ~7.8 | Singlet | - |
| Ar-H (H4') | ~7.4 | Singlet | - |
| -CH₃ (at C3', C5') | ~2.4 | Singlet | - |
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -72 | Singlet | - |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (trichlorofluoromethane) at 0.00 ppm.[1][2][3]
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted data, a comparison with experimentally determined NMR data for similar compounds is presented below. This comparison helps in understanding the influence of the methyl and trifluoroacetyl groups on the chemical shifts of the aromatic protons and the fluorine nuclei.
Table 3: Comparison of ¹H and ¹⁹F NMR Data with Analogous Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| 2,2,2-Trifluoroacetophenone | ¹H (Ar-H) | 8.07, 7.73, 7.54 | Multiplet |
| ¹⁹F (-CF₃) | - | - | |
| 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | ¹H (Ar-H) | - | - |
| ¹⁹F (-CF₃) | - | - | |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | ¹H (Ar-H) | - | - |
| ¹⁹F (-CF₃) | - | - |
Data for analogous compounds is sourced from various chemical databases and publications.[4][5] The presence of electron-donating methyl groups at the 3' and 5' positions in the target molecule is expected to cause a slight upfield shift (lower ppm values) of the aromatic proton signals compared to the unsubstituted 2,2,2-trifluoroacetophenone.
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹⁹F NMR spectra for a compound such as this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if required. For ¹⁹F NMR, an external reference of CFCl₃ is often used.
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
- Place the NMR tube in the spectrometer's probe.
- Tune and match the probe for the respective nucleus (¹H or ¹⁹F).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
- For ¹H NMR:
- Set the spectral width to approximately 15 ppm, centered around 5-6 ppm.
- Use a 90° pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ¹⁹F NMR:
- Set the spectral width to a range appropriate for trifluoromethyl groups, typically around -60 to -80 ppm.
- Use a 90° pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (e.g., 16-64).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the internal standard (TMS for ¹H) or the external reference (CFCl₃ for ¹⁹F).
- Integrate the signals to determine the relative ratios of the different nuclei.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: General workflow for NMR sample analysis.
This guide provides a foundational understanding of the expected ¹H and ¹⁹F NMR characteristics of this compound based on comparative data and established analytical protocols. Experimental verification is essential for definitive structural confirmation.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone and its Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone. It also offers a comparative overview of alternative analytical techniques for the characterization and quantification of this and similar aromatic ketones. This document is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs, supported by experimental data and detailed protocols.
Mass Spectrometry Fragmentation Analysis
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds. The fragmentation pattern of this compound can be predicted based on the established fragmentation rules for aromatic ketones, acetophenones, and compounds containing trifluoromethyl groups.[1][2][3]
Predicted Fragmentation Pathways:
The fragmentation of aromatic ketones is primarily driven by cleavage at the bonds adjacent to the carbonyl group.[2][3][4][5][6] For this compound, the following key fragmentation pathways are anticipated:
-
Alpha-Cleavage: The most characteristic fragmentation for ketones involves the cleavage of the bond alpha to the carbonyl group.[2][3][4][5][6] This can occur on either side of the carbonyl.
-
Loss of the trifluoromethyl radical (•CF₃): This cleavage is highly probable due to the stability of the resulting benzoyl cation, which is resonance-stabilized. This will lead to a prominent peak corresponding to the 3,5-dimethylbenzoyl cation.
-
Loss of the 3,5-dimethylphenyl radical: This cleavage would result in the formation of the trifluoroacetyl cation.
-
-
Formation of Acylium Ions: The cleavage of the bond between the carbonyl carbon and the trifluoromethyl group is expected to be a major fragmentation pathway, leading to a stable acylium ion.[6]
-
Cleavage of the Aromatic Ring: Fragmentation of the aromatic ring can also occur, leading to characteristic ions.[2]
The following DOT script visualizes the predicted primary fragmentation pathways of this compound under electron ionization.
Comparison of Analytical Techniques
While mass spectrometry is a primary tool for structural identification, other techniques can be employed for quantification and analysis, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis.[7][8][9] | High sensitivity and specificity; provides structural information from fragmentation patterns; considered a "gold standard" for forensic substance identification.[7] | Requires volatile and thermally stable analytes; high temperatures can cause degradation of some molecules.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase.[10][11] | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; excellent for quantification.[10] | Lower resolution than GC for some compounds; does not inherently provide structural information without a mass spectrometer detector. |
| UPLC-MS | A high-pressure version of HPLC coupled with mass spectrometry. | Faster analysis times and higher resolution compared to traditional HPLC; provides both quantitative and structural information.[11] | Higher initial instrument cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Unambiguous structure determination; non-destructive. | Lower sensitivity compared to mass spectrometry; requires larger sample amounts. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aromatic Ketone Analysis
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
The following DOT script outlines the general workflow for GC-MS analysis.
Ionization Method Comparison: Electron Impact (EI) vs. Chemical Ionization (CI)
The choice of ionization technique significantly impacts the resulting mass spectrum.
| Ionization Method | Description | Outcome | Best For |
| Electron Impact (EI) | High-energy electrons bombard the sample, causing extensive fragmentation.[12][13] | Provides a detailed fragmentation pattern, which is useful for structural elucidation and library matching. The molecular ion may be weak or absent.[12] | Identifying unknown compounds by comparing their fragmentation patterns to spectral libraries. |
| Chemical Ionization (CI) | A softer ionization technique where a reagent gas is ionized first, which then transfers a proton to the analyte.[12][13] | Produces less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[12][13] | Determining the molecular weight of a compound, especially when the molecular ion is not observed in EI-MS. |
The following DOT script illustrates the decision-making process for choosing an ionization method.
Conclusion
The analysis of this compound via mass spectrometry, particularly GC-MS with electron ionization, is expected to yield a characteristic fragmentation pattern dominated by alpha-cleavage, leading to the formation of stable acylium ions. While EI is excellent for structural elucidation, complementary techniques such as chemical ionization can be valuable for confirming the molecular weight. For quantitative studies, chromatographic methods like HPLC and UPLC-MS offer robust alternatives. The choice of analytical method should be guided by the specific research question, whether it is structural identification, quantification, or a combination of both.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. GCMS Section 6.11.3 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. azom.com [azom.com]
- 13. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
comparing reactivity of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone with other acetophenones
For researchers and professionals in drug development and organic synthesis, understanding the reactivity of ketones is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone with other key acetophenone derivatives, namely acetophenone, 2,2,2-trifluoroacetophenone, and 3',5'-dimethylacetophenone. The analysis focuses on three key areas of ketone reactivity: susceptibility to nucleophilic attack at the carbonyl carbon, the rate of reduction of the carbonyl group, and the acidity of the α-protons, which governs enolate formation.
Understanding Substituent Effects on Reactivity
The reactivity of acetophenones is primarily governed by the electronic and steric nature of the substituents on the aromatic ring and the acetyl group.
-
Electron-withdrawing groups (EWGs) , such as the trifluoromethyl (-CF3) group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates for nucleophilic additions and reductions. EWGs also stabilize the resulting enolate anion, thereby increasing the acidity of the α-protons.
-
Electron-donating groups (EDGs) , such as methyl (-CH3) groups, decrease the electrophilicity of the carbonyl carbon, slowing down nucleophilic additions and reductions. They destabilize the enolate anion, leading to a decrease in the acidity of the α-protons.
-
Steric hindrance around the carbonyl group can impede the approach of nucleophiles, slowing down reaction rates.
This compound presents a unique case with both electron-donating (two methyl groups on the aromatic ring) and a potent electron-withdrawing group (the trifluoromethyl group on the acetyl moiety). The methyl groups are in the meta positions, exerting a weak inductive electron-donating effect. The trifluoromethyl group, directly attached to the carbonyl, has a strong electron-withdrawing inductive effect.
Comparative Reactivity Data
Due to the limited availability of direct experimental data for this compound, the following tables present a combination of reported experimental values for related compounds and predicted reactivity trends based on established principles of physical organic chemistry.
Nucleophilic Addition to the Carbonyl Group
The rate of nucleophilic addition is highly sensitive to the electrophilicity of the carbonyl carbon.
| Compound | Structure | Relative Rate of Nucleophilic Addition (Predicted) | Rationale |
| 2,2,2-Trifluoroacetophenone | Highest | The strongly electron-withdrawing -CF3 group significantly increases the electrophilicity of the carbonyl carbon. | |
| This compound | ![]() | High | The powerful electron-withdrawing effect of the -CF3 group dominates over the weak electron-donating effect of the two meta-methyl groups. |
| Acetophenone | Moderate | Serves as the baseline for comparison with no strong electronic effects from substituents. | |
| 3',5'-Dimethylacetophenone | ![]() | Lowest | The two electron-donating methyl groups decrease the electrophilicity of the carbonyl carbon. |
Reduction of the Carbonyl Group
The reduction of the carbonyl group, for instance with sodium borohydride, follows a similar trend to nucleophilic addition, as it involves the nucleophilic attack of a hydride ion.
| Compound | Relative Rate of NaBH4 Reduction (Predicted) |
| 2,2,2-Trifluoroacetophenone | Fastest |
| This compound | Fast |
| Acetophenone | Moderate |
| 3',5'-Dimethylacetophenone | Slowest |
Acidity of α-Protons and Enolate Formation
The acidity of the α-protons determines the ease of enolate formation, a crucial step in many carbon-carbon bond-forming reactions.
| Compound | pKa of α-Protons (Aqueous) | Relative Ease of Enolate Formation |
| 2,2,2-Trifluoroacetophenone | ~15-16 (Estimated) | Easiest |
| This compound | ~16-17 (Estimated) | Easier |
| Acetophenone | 18.4[1] | Moderate |
| 3',5'-Dimethylacetophenone | >18.4 (Estimated) | Most Difficult |
The pKa values for 2,2,2-trifluoroacetophenone and this compound are estimated based on the strong acidifying effect of the α-trifluoromethyl group. The electron-donating methyl groups in the 3',5'-positions are expected to slightly increase the pKa relative to 2,2,2-trifluoroacetophenone.
Experimental Protocols
To empirically determine the relative reactivities, a competitive reaction can be performed.
Competitive Reduction of Acetophenones
Objective: To determine the relative rates of reduction of this compound and a reference acetophenone (e.g., acetophenone).
Materials:
-
This compound
-
Acetophenone (or other reference ketone)
-
Sodium borohydride (NaBH4)
-
Methanol (or other suitable solvent)
-
Internal standard (e.g., a non-reactive compound with a distinct GC or NMR signal)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare an equimolar solution of this compound, the reference acetophenone, and the internal standard in methanol in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents relative to the total ketones) to the solution with vigorous stirring.
-
Quench the reaction after a short period (e.g., 5 minutes) by adding a few drops of acetone.
-
Analyze the reaction mixture by GC-MS or NMR.
-
The relative amounts of the remaining starting materials are determined by comparing their peak areas (GC) or integrals (NMR) to that of the internal standard. The ketone that has been consumed to a greater extent is the more reactive one. The relative rate constant can be calculated from the ratio of the products.
Visualizing Reactivity Principles
The interplay of electronic effects is a key determinant of the observed reactivity. The following diagrams illustrate these concepts.
References
Comparative Analysis of the Biological Activity of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone Derivatives and Related Compounds
A comprehensive review of the biological activities of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone derivatives reveals a notable scarcity of publicly available research. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document summarizes the biological activities of structurally related trifluoroacetophenone and acetophenone derivatives. The following sections detail their enzyme inhibition, antimicrobial, and cytotoxic properties, supported by experimental data and methodologies.
Enzyme Inhibition
Trifluoroacetophenone derivatives have been investigated as inhibitors of various enzymes, with the trifluoromethyl ketone moiety playing a key role in their inhibitory mechanism. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by active site residues of enzymes like hydrolases. This can lead to the formation of stable tetrahedral intermediates that mimic the transition state of the enzymatic reaction, resulting in potent inhibition.[1]
A study on novel trifluoroacetophenone derivatives identified them as potent inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[2] The inhibitory activity was found to be enhanced by the presence of electron-withdrawing groups on the phenyl ring, which stabilizes the hydrated form of the trifluoroacetyl group, suggesting a similar interaction with the MCD active site as hexafluoroisopropanol analogs.[2]
Thenoyltrifluoroacetone, a related compound, is a known inhibitor of enzymes in the cellular respiration pathway, such as NADH fumarate reductase and NADH-ubiquinone oxidoreductase, by disrupting the electron transport chain.
Fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have been evaluated for their inhibitory effects against α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), all of which are associated with type 2 diabetes. Several of these compounds exhibited significant inhibitory activity against these enzymes.[3]
Table 1: Enzyme Inhibition Data for Trifluoroacetophenone and Related Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
| Trifluoroacetophenone Derivatives | Malonyl-CoA Decarboxylase (MCD) | Potent inhibitors, with activity enhanced by electron-withdrawing groups on the phenyl ring. | [2] |
| Fluoro Ketone Analogues | Acetylcholinesterase | 6,6-dimethyl-1,1,1-trifluoro-2-heptanone and 3,3-difluoro-6,6-dimethyl-2-heptanone are potent inhibitors with K_i values in the nanomolar range. | [1] |
| Fluoro Ketone Analogues | Carboxypeptidase A | 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid is an inhibitor with a K_i of 2 x 10⁻⁷ M. | [1] |
| Fluoro Ketone Analogues | Pepsin | A difluorostatone-containing analogue of pepstatin is an extremely potent inhibitor with a K_i of 6 x 10⁻¹¹ M. | [1] |
| Fluorinated Benzenesulfonic Ester Derivatives of 2-Hydroxy-3-nitroacetophenones | α-Glucosidase, α-Amylase, PTP1B | Several derivatives showed significant inhibitory activity against these diabetes-related enzymes. | [3] |
| Chalcone Derivatives | Monoamine Oxidase-B (MAO-B) | Trifluoromethyl-substituted chalcones have been identified as selective MAO-B inhibitors. | [4] |
Experimental Protocols: Enzyme Inhibition Assays
General Protocol for Enzyme Inhibition Assay (Illustrative)
A common method to determine enzyme inhibition is to measure the enzyme's activity in the presence and absence of the inhibitor.
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds (derivatives of trifluoroacetophenone) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the inhibitor for a specific period. The reaction is then initiated by adding the substrate.
-
Detection: The rate of product formation or substrate depletion is monitored over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antimicrobial Activity
Various derivatives of acetophenone have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. The introduction of different substituents on the acetophenone scaffold allows for the modulation of their antimicrobial spectrum and potency.
For instance, p-Trifluoroacetophenone oxime ester derivatives have been synthesized and tested for their in vitro antimicrobial activities. Some of these compounds showed moderate antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[5]
Hydroxyacetophenone derivatives have also been investigated, with some compounds demonstrating good antibacterial activity against E. coli and K. pneumoniae.[6] The presence of hydroxyl groups, halogen atoms, and a thiosemicarbazone fragment appeared to be important for the observed activity.[6]
Table 2: Antimicrobial Activity of Substituted Acetophenone Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| p-Trifluoroacetophenone Oxime Ester Derivatives | Candida albicans | Moderate antifungal activity | [5] |
| p-Trifluoroacetophenone Oxime Ester Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity | [5] |
| Hydroxyacetophenone Derivatives | E. coli, K. pneumoniae | Good antibacterial activity | [6] |
| Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | Gram-positive and Gram-negative bacteria, Fungi | Promising candidates for antibacterial applications | [7] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity and is often determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
The cytotoxic effects of acetophenone derivatives have been evaluated against various cancer cell lines to explore their potential as anticancer agents.
p-Trifluoroacetophenone oxime ester derivatives were tested for their cytotoxic effects against mouse fibroblast and human neuroblastoma cell lines.[5] Some of the compounds showed moderate inhibition against human neuroblastoma cells, with one derivative exhibiting an IC₅₀ value of 82.18 µM.[5]
Table 3: Cytotoxic Activity of Substituted Acetophenone Derivatives
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
| p-Trifluoroacetophenone Oxime Ester Derivatives | Human neuroblastoma | 82.18 (for the most potent compound) | [5] |
Experimental Protocols: Cytotoxicity Assay
MTS Assay
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation: The plate is incubated to allow viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
References
- 1. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. benthamdirect.com [benthamdirect.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Crystallographic Analysis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone Analogs
A detailed examination of the structural landscape of trifluoroacetophenone derivatives reveals key insights into the influence of aromatic substitution on molecular conformation and intermolecular interactions. This guide provides a comparative overview of the X-ray crystal structure of 2,2,2-trifluoroacetophenone and its analogs, offering valuable data for researchers and professionals in drug development and materials science.
While a crystal structure for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone is not publicly available, analysis of the parent compound and other substituted analogs provides a robust framework for understanding the structure-property relationships within this class of molecules. This guide will focus on the experimentally determined crystal structure of 2,2,2-trifluoroacetophenone and compare it with other reported substituted derivatives.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 2,2,2-trifluoroacetophenone, providing a baseline for comparison with its substituted analogs.
| Parameter | 2,2,2-Trifluoroacetophenone |
| Chemical Formula | C₈H₅F₃O |
| Formula Weight | 174.12 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.8129 |
| b (Å) | 12.6034 |
| c (Å) | 8.3595 |
| α (°) | 90 |
| β (°) | 90.3960 |
| γ (°) | 90 |
| Volume (ų) | 1454.5 |
| Z | 8 |
Table 1: Crystallographic data for 2,2,2-trifluoroacetophenone.[1]
Structural Insights and Intermolecular Interactions
The crystal structure of 2,2,2-trifluoroacetophenone is primarily stabilized by a network of weak intermolecular interactions, including C—H···F, C—H···O, F···F, and F···O contacts. The overall molecular arrangement results in the formation of molecular sheets.[2] A comparative analysis with para- and meta-substituted analogs (fluoro, chloro, bromo, and nitro derivatives) indicates that the nature and position of the substituent on the phenyl ring can qualitatively alter the crystal packing.[2] For instance, para-substituted chloro and bromo analogs exhibit similar F···F interaction patterns, while a para-fluoro substituent introduces bifurcated F···F contacts.[2] In contrast, meta-nitro and bromo derivatives show a centrosymmetric, dimeric F···F chain.[2]
These variations in intermolecular interactions, driven by the electronic and steric properties of the substituents, can have a significant impact on the physicochemical properties of the compounds, such as melting point, solubility, and ultimately, their biological activity.
Experimental Protocols
General Synthesis of Trifluoroacetophenone Analogs
The synthesis of trifluoroacetophenone derivatives can be achieved through various methods. A common approach involves the Grignard reaction of a substituted bromobenzene with a trifluoroacetylating agent.[3]
Workflow for the Synthesis of Trifluoroacetophenone Analogs
Caption: General workflow for the synthesis of trifluoroacetophenone analogs via a Grignard reaction.
A typical procedure involves the slow addition of the substituted bromobenzene to magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) to form the Grignard reagent. This is followed by the dropwise addition of a trifluoroacetylating agent, such as ethyl trifluoroacetate, at a low temperature. The reaction is then quenched with an aqueous solution, and the product is extracted, dried, and purified.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained through various techniques. For low-melting solids or liquids like 2,2,2-trifluoroacetophenone, in situ cryocrystallization is an effective method.[2] This involves carefully freezing the liquid sample on the diffractometer. For solid analogs, slow evaporation of a saturated solution in an appropriate solvent or a mixture of solvents is a common technique.
General Crystallization Workflow
Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.
The choice of solvent is crucial and often determined empirically. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures.
Comparative Analysis of Molecular Properties
The introduction of substituents on the phenyl ring of trifluoroacetophenone can significantly influence its molecular properties. The table below provides a comparison of some computed properties for different analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | 174.12 |
| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 243.01 |
| 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C₁₀H₉F₃O | 202.17 |
| 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C₁₀H₉F₃O | 202.17 |
Table 2: Comparison of molecular properties of trifluoroacetophenone analogs.[1][4][5][6]
The variation in molecular weight and the nature of the substituents (electron-donating methyl groups vs. electron-withdrawing chloro groups) are expected to alter the electronic distribution within the molecule, thereby affecting the bond lengths, bond angles, and torsional angles of the core trifluoroacetophenone scaffold. These structural modifications are, in turn, correlated with the observed differences in crystal packing and intermolecular interactions.
References
- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 4. 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 2758666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2',3'-Dimethyl-2,2,2-trifluoroacetophenone | C10H9F3O | CID 24726827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]
Quantitative Analysis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone, is crucial in various research and development settings, including pharmaceutical and chemical industries. This guide provides a comprehensive comparison of three primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The selection of an appropriate method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and ¹⁹F NMR for the quantification of this compound. The data presented are typical values reported for the analysis of similar aromatic ketones and fluorinated compounds and should be considered as a general guideline. Method validation with the specific compound is essential for obtaining accurate and reliable results.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. | Separation based on polarity, with detection based on UV absorbance. | Detection and quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Selectivity | Very High (mass-selective detection). | Moderate to High (dependent on chromatographic resolution). | Very High (specific for fluorine-containing compounds). |
| Sensitivity (LOD) | Low ng/mL to pg/mL. | Low to mid ng/mL. | µg/mL to mg/mL. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 95-105% |
| Throughput | Moderate | High | Low to Moderate |
| Sample Derivatization | May be required to improve volatility and thermal stability. | Generally not required. | Not required. |
| Instrumentation Cost | High | Moderate | High |
| Primary Advantages | High selectivity and sensitivity. | Robust, high throughput, and widely available. | Absolute quantification without a specific reference standard of the analyte, minimal sample preparation. |
| Primary Limitations | Potential for thermal degradation of the analyte, may require derivatization. | Lower selectivity compared to MS, potential for matrix interference. | Lower sensitivity compared to chromatographic methods. |
Experimental Methodologies
Detailed experimental protocols provide a starting point for method development and validation for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile and semi-volatile compounds. For polar compounds, derivatization can enhance volatility and improve peak shape.
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Optional Derivatization (Trifluoroacetylation): To 1 mL of each standard and sample solution, add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and heat at 70°C for 30 minutes. This can improve chromatographic performance and sensitivity.[1][2][3][4]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Quantification Ion: To be determined from the mass spectrum of the analyte (likely prominent fragments).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For fluorinated aromatic compounds, reversed-phase chromatography is a common approach.
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The use of a fluorinated stationary phase could also be explored to enhance selectivity.[5][6][7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of trifluoroacetic acid (0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (typically around 254 nm for aromatic ketones).
-
Injection Volume: 10 µL.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR offers a highly specific and accurate method for the quantification of fluorinated compounds, often without the need for an authentic standard of the analyte for calibration (qNMR).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into an NMR tube.
-
Accurately weigh and add a known amount of an internal standard (e.g., 1,3,5-trifluorobenzene or another suitable fluorinated compound with a known purity and a resonance that does not overlap with the analyte).
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
Data Processing: Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum carefully. Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the ratio of the integrals and the known concentration of the internal standard.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the general workflows for each analytical method.
Caption: General workflow for the quantification of this compound by GC-MS.
Caption: General workflow for the quantification of this compound by HPLC-UV.
References
- 1. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Substituted Trifluoroacetophenones in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Substituted trifluoroacetophenones are emerging as a versatile class of molecules in the field of catalysis, acting as both potent organocatalysts and valuable substrates in asymmetric synthesis. Their unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl (-CF3) group, significantly influence their reactivity and catalytic performance compared to their non-fluorinated analogs and other substituted ketones. This guide provides an objective comparison of substituted trifluoroacetophenones in various catalytic applications, supported by experimental data, detailed protocols, and mechanistic insights.
Organocatalytic Epoxidation of Alkenes
2,2,2-Trifluoroacetophenone has proven to be a highly efficient organocatalyst for the epoxidation of a wide range of alkenes, utilizing hydrogen peroxide (H₂O₂) as a green oxidant.[1][2][3] Its catalytic activity is markedly superior to that of acetophenone and other activated ketones.
Comparative Performance of Ketone Catalysts
The catalytic efficacy of 2,2,2-trifluoroacetophenone was compared with other ketones in the epoxidation of 1-phenylcyclohexene. The results highlight the superior performance of trifluoroacetophenone, which can be attributed to the activating effect of the perfluoroalkyl moiety.[2]
| Catalyst | Yield (%) [a] |
| 2,2,2-Trifluoroacetophenone | >99 |
| Hexafluoroacetone hydrate | >99 |
| 1,1,1-Trifluoroacetone | 95 |
| Acetophenone | 15 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 65 |
| Ethyl pyruvate | 45 |
| 2,3-Butanedione | 35 |
| No Catalyst | 11 |
| [a] Yield determined by GC-MS analysis for the epoxidation of 1-phenylcyclohexene.[1] |
Catalytic Cycle for Epoxidation
The proposed catalytic cycle for the epoxidation of alkenes using 2,2,2-trifluoroacetophenone and H₂O₂ in the presence of acetonitrile (MeCN) is depicted below. The reaction proceeds through the formation of a peroxycarboximidic acid intermediate.[1]
Caption: Proposed catalytic cycle for the epoxidation of alkenes.
Experimental Protocol: General Procedure for Epoxidation
The following is a general experimental protocol for the organocatalytic epoxidation of alkenes using 2,2,2-trifluoroacetophenone.[2]
-
To a solution of the alkene (1.0 mmol) in tert-butyl alcohol (2.0 mL) and an aqueous buffer solution (0.6 M K₂CO₃; 4 × 10⁻⁵ M EDTA tetrasodium salt, pH 11) (2.0 mL), add 2,2,2-trifluoroacetophenone (0.05 mmol, 5 mol %).
-
To the resulting mixture, add acetonitrile (2.0 mmol) and 30% aqueous H₂O₂ (2.0 mmol) consecutively.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Asymmetric Hydrogenation of Prochiral Ketones
Trifluoroacetophenones serve as important substrates in asymmetric hydrogenation reactions to produce chiral α-(trifluoromethyl) alcohols, which are valuable building blocks in medicinal chemistry. The electronic nature of the trifluoromethyl group enhances the reactivity of the carbonyl group towards hydrogenation compared to non-fluorinated acetophenones.
Comparative Reactivity: Trifluoroacetophenone vs. Acetophenone
In the asymmetric hydrogenation catalyzed by a rhodium(III) complex bearing Josiphos-type ligands, 2,2,2-trifluoroacetophenone exhibits significantly higher reactivity than acetophenone under identical conditions.[4]
| Substrate | Conversion (%) [b] |
| 2,2,2-Trifluoroacetophenone | >99 |
| Acetophenone | 25 |
| [b] Conditions: 1 mol % [{Rh(H)(Josiphos)}₂(μ-Cl)₃]Cl, EtCN/AcOH (1:1), H₂ (50 bar), RT, 18 h.[4] |
Influence of Phenyl Ring Substituents
The electronic properties of substituents on the phenyl ring of trifluoroacetophenones can influence the enantioselectivity of asymmetric transfer hydrogenation. In a study using a Ru-catalyst with the (R,R)-TsDPEN ligand, it was observed that electron-withdrawing groups in the para position of α-fluoroacetophenones led to a reduction in enantiomeric excess (ee).[1]
| para-Substituent (on α-fluoroacetophenone) | Enantiomeric Excess (% ee) |
| -OCH₃ | 97.5 |
| -CH₃ | 96.5 |
| -H | 95.0 |
| -F | 93.5 |
| -Cl | 92.5 |
| -Br | 91.5 |
| -CF₃ | 84.5 |
This trend suggests that electron-donating groups on the aromatic ring are beneficial for achieving high enantioselectivity in this specific catalytic system.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates a typical experimental workflow for the asymmetric hydrogenation of a substituted trifluoroacetophenone.
References
A Comparative Guide to the Synthesis of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic protocols for the preparation of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The protocols discussed are the Friedel-Crafts acylation of m-xylene and the Grignard reaction of 3,5-dimethylbromobenzene. This document offers detailed experimental methodologies, a comparative data summary based on analogous reactions, and workflow visualizations to aid in the selection of the most suitable synthesis strategy.
Comparative Performance Data
| Parameter | Friedel-Crafts Acylation Protocol | Grignard Reaction Protocol |
| Starting Material | m-Xylene | 3,5-Dimethylbromobenzene |
| Primary Reagents | Trifluoroacetic anhydride, Aluminum chloride | Magnesium turnings, Ethyl trifluoroacetate |
| Typical Yield | 60-80% (estimated) | 70-90% (estimated) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Reaction Temperature | 0°C to room temperature | 0°C to reflux |
| Key Advantages | Utilizes readily available and less expensive starting material (m-xylene). | Generally proceeds with high selectivity and yield. |
| Key Disadvantages | Requires a stoichiometric amount of Lewis acid catalyst, which can be moisture-sensitive and generate significant waste. Potential for isomeric impurities. | Requires the preparation of a Grignard reagent, which is moisture-sensitive. The starting material, 3,5-dimethylbromobenzene, is more expensive than m-xylene. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of m-Xylene
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of m-xylene with trifluoroacetic anhydride, using aluminum chloride as a Lewis acid catalyst.
Materials:
-
m-Xylene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition of m-xylene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Protocol 2: Grignard Reaction of 3,5-Dimethylbromobenzene
This protocol outlines the synthesis of this compound through the formation of a Grignard reagent from 3,5-dimethylbromobenzene, followed by acylation with ethyl trifluoroacetate.
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a solution of 3,5-dimethylbromobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction is initiated, add the remaining solution of 3,5-dimethylbromobenzene dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in each synthetic protocol.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
A Spectroscopic Showdown: 3',5'-Dimethylacetophenone vs. Trifluoroacetophenone Analogs
In the landscape of pharmaceutical and materials science research, the subtle substitution on an aromatic ring can dramatically alter a molecule's physicochemical properties. This guide provides a detailed spectroscopic comparison of 3',5'-dimethylacetophenone against other trifluoroacetophenone derivatives, offering researchers, scientists, and drug development professionals a comprehensive dataset for informed decision-making. The inclusion of electron-withdrawing trifluoromethyl groups or electron-donating methyl groups on the acetophenone scaffold significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3',5'-dimethylacetophenone and representative trifluoroacetophenone analogs. These values provide a quantitative basis for understanding the electronic and structural differences between these compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Acetyl Protons (s) | Aromatic Protons (m) | Methyl Protons (s) |
| 3',5'-Dimethylacetophenone | ~2.55 | ~7.45 (s, 1H), ~7.10 (s, 2H) | ~2.35 |
| 3'-(Trifluoromethyl)acetophenone [1][2] | 2.68 | 8.20-7.60 | - |
| 3',5'-Bis(trifluoromethyl)acetophenone | 2.70 | 8.35 (s, 1H), 8.15 (s, 2H) | - |
| 4'-Methoxyacetophenone [3] | 2.53 | 7.95 (d), 6.93 (d) | 3.87 (OCH₃) |
| 4'-Chloroacetophenone | 2.59 | 7.90 (d), 7.44 (d) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=O | Aromatic Carbons | Acetyl Carbon | Methyl Carbons | CF₃ |
| 3',5'-Dimethylacetophenone | ~198.5 | ~138.0, ~134.5, ~127.0, ~126.0 | ~26.5 | ~21.2 | - |
| 3'-(Trifluoromethyl)acetophenone [1] | 196.5 | 138.5, 131.2 (q), 129.8, 129.5, 126.8, 124.8 (q) | 26.8 | - | 123.4 (q) |
| 3',5'-Bis(trifluoromethyl)acetophenone [4][5][6][7][8] | 195.1 | 139.4, 132.5 (q), 129.0 (m), 126.2 (m) | 26.9 | - | 122.9 (q) |
| 4'-Methoxyacetophenone [3] | 196.7 | 163.6, 130.8, 130.5, 113.8 | 26.3 | 55.4 (OCH₃) | - |
| 4'-Chloroacetophenone | 196.8 | 139.6, 135.5, 129.7, 128.9 | 26.6 | - | - |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) Stretch | C-F Stretch |
| 3',5'-Dimethylacetophenone | ~1680 | ~3000-3100 | - |
| 3'-(Trifluoromethyl)acetophenone [9] | ~1700 | ~3000-3100 | ~1100-1350 |
| 3',5'-Bis(trifluoromethyl)acetophenone | ~1705 | ~3000-3100 | ~1100-1350 |
| 4'-Methoxyacetophenone | ~1675 | ~3000-3100 | - |
| 4'-Chloroacetophenone | ~1685 | ~3000-3100 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 3',5'-Dimethylacetophenone [10][11] | 148 | 133 [M-CH₃]⁺, 105 [M-COCH₃]⁺, 77 [C₆H₅]⁺ |
| 3'-(Trifluoromethyl)acetophenone [2] | 188 | 173 [M-CH₃]⁺, 145 [M-COCH₃]⁺, 117 [M-CF₃]⁺ |
| 3',5'-Bis(trifluoromethyl)acetophenone [4][12] | 256 | 241 [M-CH₃]⁺, 213 [M-COCH₃]⁺, 187 [M-CF₃]⁺ |
| 4'-Methoxyacetophenone [3] | 150 | 135 [M-CH₃]⁺, 107 [M-COCH₃]⁺, 77 [C₆H₅]⁺ |
| 4'-Chloroacetophenone | 154/156 | 139/141 [M-CH₃]⁺, 111/113 [M-COCH₃]⁺, 75 [C₆H₄Cl]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below for reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the acetophenone derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -5 to 220 ppm
-
-
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.
-
Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The background spectrum was subtracted from the sample spectrum. The resulting spectrum was analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-500.
-
Data Analysis: The molecular ion peak and the fragmentation pattern were analyzed to confirm the structure of the compound.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of the acetophenone derivatives is depicted in the following diagram.
Caption: General workflow for the spectroscopic characterization of acetophenone derivatives.
Discussion and Conclusion
The spectroscopic data clearly illustrate the impact of substituent effects on the acetophenone core. The electron-donating methyl groups in 3',5'-dimethylacetophenone cause an upfield shift (lower ppm) of the aromatic proton and carbon signals in the NMR spectra compared to the trifluoromethyl-substituted analogs. Conversely, the strongly electron-withdrawing trifluoromethyl groups in 3'-(trifluoromethyl)acetophenone and 3',5'-bis(trifluoromethyl)acetophenone lead to a significant downfield shift of the aromatic signals, indicating a deshielding effect due to the reduced electron density on the aromatic ring.
In the IR spectra, the position of the carbonyl (C=O) stretching vibration is also sensitive to the electronic nature of the substituents. The trifluoromethyl groups increase the frequency of the C=O stretch, consistent with their electron-withdrawing nature which strengthens the carbonyl bond. The characteristic strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region are a clear diagnostic feature for the trifluoroacetophenone derivatives.
Mass spectrometry provides unambiguous confirmation of the molecular weight of each compound. The fragmentation patterns are also informative, with characteristic losses of the methyl and acetyl groups observed for all compounds. The trifluoromethyl-containing compounds also exhibit fragmentation pathways involving the loss of the CF₃ group.
This comparative guide provides a valuable resource for researchers working with these and related compounds. The detailed spectroscopic data and experimental protocols will aid in the identification, characterization, and quality control of these important chemical entities, ultimately facilitating their application in various fields of scientific research and development.
References
- 1. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 3. 3',5'-Dimethoxyacetophenone(39151-19-4) 1H NMR spectrum [chemicalbook.com]
- 4. 3',5'-Bis(trifluoromethyl)acetophenone [webbook.nist.gov]
- 5. 3',5'-Bis(trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]
- 7. 3 ,5 -Bis(trifluoromethyl)acetophenone 98 30071-93-3 [sigmaaldrich.com]
- 8. 3′,5′-双(三氟甲基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-DIMETHYLACETOPHENONE | 5379-16-8 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. 3',5'-Bis(trifluoromethyl)acetophenone [webbook.nist.gov]
Assessing the Purity of Synthesized 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the purity determination of non-volatile and thermally labile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.
Potential Impurities: During the synthesis of this compound, several impurities can arise from starting materials, by-products of the reaction, or subsequent degradation. Common impurities may include unreacted starting materials such as 1,3-dimethylbenzene and trifluoroacetic anhydride, as well as process-related impurities. For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: 1,3-Dimethylbenzene (unreacted starting material)
-
Impurity B: 3',5'-Dimethylacetophenone (side-product)
-
Impurity C: Unidentified process-related impurity
Quantitative Data Summary
The following table summarizes representative data from an RP-HPLC analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 1,3-Dimethylbenzene | 3.8 | 25000 | 0.8 |
| Impurity B: 3',5'-Dimethylacetophenone | 5.5 | 45000 | 1.5 |
| This compound | 7.2 | 2910000 | 97.0 |
| Impurity C: Unidentified Process-Related Impurity | 9.1 | 15000 | 0.5 |
Experimental Protocol: Reversed-Phase HPLC
This protocol describes a general method for the analysis of this compound using RP-HPLC with UV detection.
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions:
-
Gradient Elution:
-
0-10 min: 50% B to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% B to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Filter the working standard solutions and the sample solution (dissolved in acetonitrile) through a 0.45 µm syringe filter before injection.
-
Inject the standards to establish a calibration curve.
-
Inject the synthesized sample solution and record the chromatogram.
-
Process the data to determine the retention times and peak areas for the main compound and any impurities. The % purity is calculated based on the area normalization method.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data for a comprehensive purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, sensitivity, and reproducibility for non-volatile compounds. | May require reference standards for accurate quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and selectivity; provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Primary analytical method (no need for a reference standard of the analyte), provides structural information. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging. |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the logical flow of analysis, the following diagrams are provided.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power for common process-related impurities. However, for a more comprehensive understanding of the purity profile, orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity determination are highly recommended. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail. By employing a combination of these methods, researchers and drug developers can ensure the high quality of their synthesized compounds, leading to more reliable and reproducible outcomes in their work.
Safety Operating Guide
Navigating the Disposal of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a fluorinated acetophenone derivative.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the safety data for the closely related compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and other similar fluorinated acetophenones. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling and disposing of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Spill Management Protocol
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[1][2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Procedure
The recommended disposal method for halogenated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the waste material in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name and any associated hazard warnings.
-
Temporary Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified and licensed disposal company. The primary recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data Summary
The following table summarizes key hazard and disposal information based on analogous compounds.
| Parameter | Value/Information | Source (Analogous Compound) |
| Primary Hazards | Irritating to skin, eyes, and respiratory system. | 3',5'-Dichloro-2,2,2-trifluoroacetophenone[1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | General laboratory safety guidelines. |
| Spill Containment Material | Sand, vermiculite, or other inert absorbent material. | 3',5'-Dichloro-2,2,2-trifluoroacetophenone[1][2] |
| Recommended Disposal Method | Incineration in a chemical incinerator. | 3',5'-Dichloro-2,2,2-trifluoroacetophenone[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment. Always consult your institution's specific EHS guidelines and the latest regulatory requirements.
References
Essential Safety and Operational Guide for 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
This guide provides critical safety and logistical information for the handling and disposal of 3',5'-Dimethyl-2,2,2-trifluoroacetophenone, a flammable and hazardous chemical compound. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Always check manufacturer's compatibility data. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | To protect against splashes and spills.[4] |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | To be used in a well-ventilated area.[1] A respirator is necessary if ventilation is inadequate. |
| Foot Protection | Closed-toe Shoes | To protect feet from spills.[2] |
Operational Plan: Safe Handling Procedures
Safe handling practices are paramount to prevent exposure and accidents. This involves working in a controlled environment and being prepared for emergencies.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


